NCT-504
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C15H12N6O2S3 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
5-(3-methylsulfonylphenyl)-4-(1-methyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H12N6O2S3/c1-21-15(18-19-20-21)25-14-12-11(7-24-13(12)16-8-17-14)9-4-3-5-10(6-9)26(2,22)23/h3-8H,1-2H3 |
Clé InChI |
IIEFAIOSYLQBJX-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC(=CC=C4)S(=O)(=O)C |
SMILES canonique |
CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC(=CC=C4)S(=O)(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NCT504; NCT 504; NCT-504 |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling NCT-504: A Selective Allosteric Inhibitor of PIP4Kγ for Huntington's Disease Research
A Technical Guide for Researchers and Drug Development Professionals
NCT-504 is a potent and selective allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, type II gamma (PIP4Kγ), a lipid kinase implicated in cellular signaling pathways relevant to neurodegenerative disorders. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent for Huntington's disease.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C15H12N6O2S3, is a thienopyrimidine derivative.[1] Its structure is characterized by a 5-phenylthieno[2,3-d]pyrimidine core.[2] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H12N6O2S3 | [1] |
| Molecular Weight | 404.49 g/mol | [1] |
| CAS Number | 1222765-97-0 | [1] |
| Appearance | White to light yellow solid | |
| SMILES | CN1N=NN=C1SC2=C(C(C3=CC=CC(S(=O)(C)=O)=C3)=CS4)C4=NC=N2 | |
| Solubility | Soluble in DMSO (125 mg/mL) |
Mechanism of Action and Biological Activity
This compound functions as a selective allosteric inhibitor of PIP4Kγ, with a reported half-maximal inhibitory concentration (IC50) of 15.8 μM. It exhibits high selectivity for PIP4Kγ over other kinases, including PIP4Kα and PIP4Kβ, where it shows weak to no inhibition. The allosteric nature of its inhibition is supported by the finding that a G-loop mutant of PIP4Kγ is resistant to this compound.
The primary biological effect of this compound is the induction of autophagy, the cellular process for degrading and recycling cellular components. This is achieved through the modulation of phosphoinositide levels. Specifically, treatment with this compound leads to an elevation in the cellular levels of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), phosphatidylinositol 3-phosphate (PI3P), and phosphatidylinositol 5-phosphate (PI5P). This increase in autophagy flux is associated with a reduction in the levels of mutant huntingtin (mHtt) protein, the causative agent of Huntington's disease.
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound.
In Vitro and In Vivo Efficacy
Studies in various cell models have demonstrated the efficacy of this compound in reducing mHtt levels. Treatment of PC12 cells expressing GFP-Htt(exon1)-Q103 with this compound resulted in a robust reduction of the GFP signal. Furthermore, this compound decreased huntingtin aggregates in HEK293T cells and lowered full-length mHtt protein in Huntington's disease patient fibroblasts. Importantly, the compound was shown to increase autophagy flux and decrease huntingtin protein in 293A cells. In vivo studies using Drosophila models of Huntington's disease have shown that genetic targeting of PIP4K mitigated disease-associated phenotypes.
The following table summarizes the key experimental findings on the biological effects of this compound.
| Effect | Model System | Observation | Reference |
| Inhibition of PIP4Kγ | In vitro kinase assay | IC50 = 15.8 μM | |
| Kinase Selectivity | DiscoverX KINOMEscan | Active against only PIP4Kγ (>65% inhibition at 10 μM) | |
| Elevation of Phosphoinositides | Mouse Embryonic Fibroblasts (MEFs) | Increased levels of PI(3,5)P2, PI3P, and PI5P | |
| Induction of Autophagy | 293A cells, MEFs | Increased autophagy flux and formation of autolysosomes | |
| Reduction of mHtt levels | PC12 cells expressing GFP-Htt(exon1)-Q103 | Robust reduction in GFP signal | |
| Decrease in mHtt aggregates | HEK293T cells with GFP-Htt(exon1)-Q74 | Decreased huntingtin aggregates | |
| Reduction of full-length mHtt | Huntington's disease patient fibroblasts | Lowered full-length mutant huntingtin protein | |
| Amelioration of HD phenotypes | Drosophila models of Huntington's disease | Mitigated neuronal dysfunction and degeneration |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general methodology involves the use of a key intermediate, 5-bromo-4-chlorothieno[2,3-d]pyrimidine, which is prepared according to established patent literature (WO2012/44993 A1). The synthesis of related thienopyrimidine derivatives often involves a three-component one-pot reaction to form 2-aminothiophene analogues, followed by cyclization to yield the thienopyrimidine core. All reactions are typically conducted under an inert atmosphere (dry argon or nitrogen) in dried glassware.
The logical workflow for the synthesis is depicted below.
Caption: General synthetic workflow for thienopyrimidines.
Western Blot Analysis for Autophagy Induction
To assess the induction of autophagy, Western blot analysis can be performed on cell lysates.
-
Cell Culture and Treatment: HEK293T cells are cultured and treated with varying concentrations of this compound (e.g., 5 μM, 10 μM) for different time points (e.g., 2 hours, 6 hours).
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer to extract total proteins.
-
Protein Quantification: The concentration of total protein in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against autophagy markers such as LC3-II and p62. This is followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an appropriate detection reagent and imaging system. An increase in the LC3-II/LC3-I ratio is indicative of induced autophagosome formation.
Measurement of Phosphoinositide Levels by HPLC
The levels of various phosphoinositides can be quantified using High-Performance Liquid Chromatography (HPLC).
-
Cell Labeling: Mouse Embryonic Fibroblasts (MEFs) are labeled with myo-[3H]inositol for 48 hours to incorporate the radioactive tracer into phosphoinositides.
-
This compound Treatment: Cells are treated with this compound at the desired concentration and for the specified duration.
-
Lipid Extraction: The labeled phosphoinositides are extracted from the cells using an appropriate solvent system.
-
HPLC Analysis: The extracted lipids are deacylated and separated by anion-exchange HPLC.
-
Quantification: The amount of radioactivity in the fractions corresponding to specific phosphoinositides (PI(3,5)P2, PI3P, PI5P) is measured using a scintillation counter to determine their relative levels.
The following diagram outlines the experimental workflow for phosphoinositide measurement.
Caption: Workflow for measuring phosphoinositide levels.
Conclusion
This compound is a valuable research tool for investigating the role of PIP4Kγ in cellular processes, particularly autophagy. Its ability to selectively inhibit PIP4Kγ and subsequently reduce the levels of mutant huntingtin protein in various preclinical models makes it a promising lead compound for the development of novel therapeutics for Huntington's disease and potentially other neurodegenerative disorders characterized by protein aggregation. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in more advanced disease models.
References
The Binding Affinity of NCT-504 to PIP4Kγ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the selective allosteric inhibitor, NCT-504, to its target, Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PIP4Kγ). This document consolidates quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The interaction between this compound and PIP4Kγ has been characterized by determining its dissociation constant (Kd) and half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the inhibitor's potency and binding strength.
| Parameter | Value | Assay Type | Source |
| Kd | 354 nM | DiscoverX KINOMEscan® | [1] |
| IC50 | 15.8 µM | Reconstituted Phosphorylation Assay | [1][2] |
Table 1: Summary of quantitative binding data for this compound with PIP4Kγ.
The significant difference between the Kd and IC50 values is attributed to the allosteric nature of this compound's inhibition. The Kd value, determined through a direct binding competition assay, reflects the intrinsic binding affinity of the compound to the enzyme. In contrast, the IC50 value, measured in an enzymatic activity assay, is influenced by the allosteric mechanism which may not directly compete with the ATP substrate.
Signaling Pathway and Mechanism of Action
This compound is a selective, allosteric inhibitor of PIP4Kγ. PIP4Kγ is a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule in the phosphoinositide pathway. By inhibiting PIP4Kγ, this compound modulates the levels of these phosphoinositides, which has been shown to induce autophagy. This mechanism is of particular interest in the context of neurodegenerative disorders like Huntington's disease, where the clearance of mutant huntingtin (mHtt) protein aggregates is a key therapeutic strategy.
Experimental Protocols
The binding affinity and inhibitory activity of this compound against PIP4Kγ were determined using two primary experimental methodologies: the DiscoverX KINOMEscan® assay for direct binding affinity (Kd) and a reconstituted phosphorylation assay for enzymatic inhibition (IC50).
DiscoverX KINOMEscan® Assay (Kd Determination)
The KINOMEscan® platform utilizes a proprietary active site-directed competition binding assay to quantify the interaction between a test compound and a panel of kinases.
Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site-directed ligand for binding to the kinase of interest (PIP4Kγ). The kinase is tagged with a DNA molecule, and the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger binding affinity.
General Workflow:
Reconstituted Phosphorylation Assay (IC50 Determination)
This biochemical assay directly measures the enzymatic activity of PIP4Kγ in the presence of varying concentrations of the inhibitor, this compound.
Principle: The assay measures the transfer of a phosphate group from a donor molecule (typically ATP) to the lipid substrate, phosphatidylinositol 5-phosphate (PI5P), by purified, full-length PIP4Kγ. The amount of phosphorylated product, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), is then quantified. The IC50 value is the concentration of this compound required to inhibit 50% of the enzymatic activity.
General Workflow:
Key Reagents and Considerations:
-
Enzyme: Purified, full-length recombinant PIP4Kγ.
-
Substrate: Phosphatidylinositol 5-phosphate (PI5P), often presented in lipid vesicles.
-
Phosphate Donor: Adenosine triphosphate (ATP), which can be radiolabeled (e.g., [γ-³²P]ATP) for detection.
-
Detection Method: The method for quantifying the phosphorylated product can vary, including thin-layer chromatography (TLC) followed by autoradiography, or luminescence-based assays that measure ADP production.
Conclusion
This compound is a well-characterized, selective allosteric inhibitor of PIP4Kγ with a binding affinity in the nanomolar range and cellular activity in the micromolar range. The methodologies outlined in this guide, including direct binding and enzymatic assays, provide a robust framework for the continued investigation of this and other kinase inhibitors. The unique mechanism of action of this compound, involving the modulation of phosphoinositide signaling and induction of autophagy, highlights its potential as a therapeutic agent for neurodegenerative diseases such as Huntington's.
References
Cellular Pathways Modulated by NCT-504 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCT-504 is a selective, allosteric inhibitor of phosphatidylinositol-5-phosphate 4-kinase, type II gamma (PIP4Kγ).[1] Its mechanism of action centers on the modulation of cellular protein degradation and waste clearance pathways, showing potential therapeutic applications in neurodegenerative diseases characterized by the accumulation of toxic protein aggregates.[2][3] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and experimental workflows.
Core Mechanism of Action: PIP4Kγ Inhibition and Phosphoinositide Modulation
This compound functions as a potent and selective inhibitor of PIP4Kγ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[4] By inhibiting PIP4Kγ, this compound treatment leads to significant alterations in the cellular levels of key phosphoinositide signaling lipids. Specifically, treatment with this compound results in a time- and dose-dependent increase in the levels of PI5P, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), and to a lesser extent, phosphatidylinositol 3-phosphate (PI3P).[5] These changes in phosphoinositide concentrations are critical as they act as secondary messengers, influencing the recruitment and activation of proteins involved in vesicle trafficking and degradation pathways.
Visualizing the Primary Signaling Cascade
The following diagram illustrates the direct impact of this compound on PIP4Kγ and the subsequent changes in phosphoinositide levels.
Caption: this compound inhibits PIP4Kγ, leading to increased levels of key phosphoinositide lipids.
Modulation of Protein Degradation Pathways
A primary consequence of this compound treatment is the enhanced clearance of aggregation-prone proteins, such as mutant huntingtin (mHtt) and Tau. This is achieved through the modulation of two major cellular degradation pathways: autophagy and the endosomal sorting complexes required for transport (ESCRT) pathway.
Upregulation of Autophagic Flux
This compound treatment has been shown to increase autophagic flux, the dynamic process of autophagosome formation, fusion with lysosomes, and degradation of cargo. This effect is crucial for the clearance of toxic protein aggregates. The increase in PI3P, PI5P, and PI(3,5)P2 levels is thought to contribute to this upregulation, as these lipids are known regulators of autophagy. The effect of this compound on autophagy is dose-dependent and has been observed in various cell types, including primary neurons.
Diversion to the ESCRT-Dependent MVB Pathway
Interestingly, this compound also diverts neurodegenerative-associated proteins from the canonical autophagy pathway to the ESCRT-dependent multivesicular body (MVB) pathway for degradation. This alternative route for protein clearance is significant as it can function independently of canonical autophagy, as demonstrated by the fact that this compound-mediated degradation of Tau still occurs in Atg7-depleted cells. Treatment with this compound leads to a proliferation of endolysosomal organelles, including MVBs, and an enhanced association of mHtt and Tau with these structures.
Regulation of TFEB
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. This compound treatment leads to a reduction in the cellular levels of TFEB. Intriguingly, the shRNA-mediated knockdown of TFEB has been shown to be sufficient to increase the abundance of MVBs and enhance the degradation of Tau. This suggests a potential link between the this compound-mediated reduction in TFEB and the observed increase in MVB-mediated degradation.
Visualizing the Dual Degradation Pathways
The following diagram illustrates how this compound modulates both autophagy and the ESCRT/MVB pathway to enhance the degradation of toxic proteins.
Caption: this compound enhances toxic protein clearance via autophagy and the ESCRT/MVB pathway.
Quantitative Data Summary
The effects of this compound are dose-dependent. The following tables summarize key quantitative findings from various studies.
Table 1: Effect of this compound on Mutant Huntingtin (mHtt) Levels
| Cell Type | mHtt Construct | This compound Concentration | Treatment Duration | Reduction in mHtt/Aggregates | Reference |
| PC12 | GFP-Htt(exon1)-Q103 | Dose-dependent | Not Specified | Robust reduction in GFP signal | |
| HEK293T | GFP-Htt(exon1)-Q74 | 2 µM | 48 hours | Significant decrease in aggregates | |
| Primary Cortical Neurons | Htt(exon1)-Q74 | 2.5 µM - 5 µM | Not Specified | Lowered levels of Htt(exon1)-Q74 | |
| Atg7+/+ MEF | GFP-Htt(exon1)-Q74 | 2 µM | 48 hours | Lowered levels of aggregates | |
| Atg7-/- MEF | GFP-Htt(exon1)-Q74 | 2 µM | 48 hours | No significant reduction |
Table 2: Effect of this compound on Phosphoinositide Levels in MEF Cells
| Phosphoinositide | This compound Concentration | Treatment Duration | Change in Levels | Reference |
| PI5P | 10 µM | 12 hours | Increased | |
| PI(3,5)P2 | 10 µM | 12 hours | Increased | |
| PI3P | 10 µM | 12 hours | Increased | |
| PI(4,5)P2 | 10 µM | 12 hours | No significant change |
Table 3: Effect of this compound on Autophagic Flux
| Cell Type | This compound Concentration | Treatment Duration | Observation | Reference |
| Rat Primary Cortical Neurons | 500 nM - 1 µM | Up to 72 hours | Enhanced rate of Dendra2-LC3 turnover | |
| 293A Cells | 2.4 µM - 40 µM | Not Specified | Dose-dependent increase in autophagosome formation and autophagy flux |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: HEK293T, PC12, Mouse Embryonic Fibroblasts (MEFs; Atg7+/+ and Atg7-/-), and immortalized striatal neurons from STHdhQ111 mutant mice are commonly used.
-
Primary Cells: Primary cortical neurons are isolated from rodent embryos.
-
Transfection: Cells are typically transfected with plasmids encoding fluorescently tagged proteins (e.g., GFP-Htt-polyQ) using standard lipid-based transfection reagents.
-
This compound Treatment: this compound is dissolved in DMSO and added to the cell culture medium at final concentrations ranging from nanomolar to micromolar, depending on the assay. Control cells are treated with an equivalent volume of DMSO. Treatment durations vary from a few hours to several days.
Assessment of mHtt Aggregation
-
Fluorescence Microscopy: Cells expressing GFP-tagged mHtt are fixed, and the percentage of cells containing fluorescent aggregates is quantified by manual counting or automated image analysis.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE and immunoblotted with antibodies specific for huntingtin or polyglutamine tracts to assess the levels of soluble and aggregated mHtt.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This high-throughput assay is used to quantify Htt protein levels in cell lysates. It typically involves a pair of antibodies targeting different epitopes on the Htt protein, one labeled with a donor fluorophore and the other with an acceptor. The FRET signal is proportional to the amount of Htt protein present.
Measurement of Autophagic Flux
-
LC3-II Western Blotting: The conversion of LC3-I to the lipidated form, LC3-II, is a hallmark of autophagosome formation. Western blotting for LC3 is performed in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1) to assess autophagic flux.
-
Fluorescent Reporter Assays: Cells are transfected with tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) or a photoconvertible Dendra2-LC3 reporter. Changes in the fluorescence signal upon autophagosome-lysosome fusion are monitored by microscopy or flow cytometry to measure autophagic flux.
Analysis of Phosphoinositide Levels
-
Metabolic Labeling and HPLC: Cells are incubated with ³H-inositol to label the cellular phosphoinositide pool. Lipids are then extracted, deacylated, and separated by high-performance liquid chromatography (HPLC) to quantify the levels of different phosphoinositide species.
Visualizing a Representative Experimental Workflow
The following diagram outlines a typical workflow for assessing the effect of this compound on mHtt aggregation.
Caption: A typical experimental workflow to evaluate the effect of this compound on mHtt.
Conclusion
This compound modulates cellular homeostasis by inhibiting PIP4Kγ, leading to altered phosphoinositide signaling and the upregulation of protein degradation pathways. Its ability to enhance the clearance of toxic protein aggregates through both autophagy and the ESCRT/MVB pathway underscores its potential as a therapeutic agent for neurodegenerative disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the cellular and molecular effects of this compound and similar targeted therapies. Further investigation into the intricate interplay between PIP4Kγ inhibition, phosphoinositide signaling, and protein degradation will be crucial for the clinical development of this class of compounds.
References
- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach improves symptoms of Huntington’s disease in animal models. [blogs.bcm.edu]
- 3. neurologylive.com [neurologylive.com]
- 4. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]
- 5. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NCT-504 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCT-504 is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, Type II Gamma (PIP4Kγ).[1][2][3] It has emerged as a promising compound in preclinical research, particularly for neurodegenerative conditions like Huntington's disease.[4][5] this compound exerts its therapeutic potential by modulating cellular autophagy, a critical process for clearing toxic protein aggregates. These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the activity of this compound, including its effects on its direct target, PIP4Kγ, and its downstream cellular consequences on autophagy and mutant huntingtin (mHtt) protein aggregation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity as determined in various in vitro assays.
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | Assay Type | Parameter | Value | Reference |
| PIP4Kγ | DiscoverX Binding Assay | Kd | 354 nM | |
| PIP4Kγ | Reconstituted Phosphorylation Assay | IC50 | 15.8 µM | |
| PIP4Kα | Phosphorylation Assay | IC50 | > 50 µM | |
| PIP4Kβ | Phosphorylation Assay | IC50 | > 50 µM |
Table 2: Cellular Activity of this compound in Huntington's Disease Models
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| PC12 | GFP-Htt(exon1)-Q103 Reduction | Reduction of GFP signal | 23 µM | |
| HEK293T | GFP-Htt(exon1)-Q74 Aggregates | Reduction of aggregates | 2 µM | |
| 293A | Autophagy Flux (Dendra2-LC3) | Increased turnover | 500 nM - 1 µM | |
| Primary Cortical Neurons | Autophagy Flux (Dendra2-LC3) | Increased turnover | 500 nM - 1 µM | |
| MEFs | Cell Viability | No significant effect | 10 µM |
Signaling Pathway
This compound inhibits PIP4Kγ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). By inhibiting PIP4Kγ, this compound is thought to alter the cellular levels of phosphoinositides, which in turn enhances autophagic flux. This increased autophagy helps to clear the accumulation of toxic protein aggregates, such as mutant huntingtin, which is a hallmark of Huntington's disease.
Caption: this compound inhibits PIP4Kγ, leading to increased autophagic flux and clearance of mutant huntingtin aggregates.
Experimental Protocols
In Vitro PIP4Kγ Kinase Assay
This protocol is designed to determine the IC50 of this compound against purified PIP4Kγ enzyme.
Workflow:
Caption: Workflow for the in vitro PIP4Kγ kinase assay.
Materials:
-
Purified full-length human PIP4Kγ
-
This compound
-
PI5P substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
DMSO (for compound dilution)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, add the kinase reaction buffer.
-
Add the desired concentration of this compound or DMSO (vehicle control).
-
Add purified PIP4Kγ enzyme.
-
Pre-incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding a mixture of the PI5P substrate and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Detection of Product:
-
Spot the reaction mixture onto a TLC plate.
-
Separate the phosphorylated product from the unreacted [γ-32P]ATP using an appropriate solvent system.
-
Dry the TLC plate.
-
-
Quantification:
-
Expose the TLC plate to a phosphor screen and visualize using a phosphorimager.
-
Alternatively, scrape the spots corresponding to the product and unused ATP and quantify using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Autophagy Flux Assay Using Dendra2-LC3
This protocol measures the effect of this compound on autophagic flux in cultured cells expressing a Dendra2-LC3 fusion protein. Dendra2 is a photoconvertible fluorescent protein that changes from green to red upon exposure to specific wavelengths of light.
Workflow:
Caption: Experimental workflow for the Dendra2-LC3 autophagy flux assay.
Materials:
-
293A cells or primary cortical neurons
-
Lentiviral vector for Dendra2-LC3 expression
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Fluorescence microscope with photoconversion capabilities
-
Image analysis software
Procedure:
-
Cell Transduction: Transduce the target cells (e.g., 293A or primary neurons) with a lentivirus expressing Dendra2-LC3.
-
Cell Seeding: Plate the transduced cells in a suitable imaging dish or plate.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 500 nM, 1 µM) or DMSO as a vehicle control.
-
Photoconversion:
-
Identify a region of interest in the imaging dish.
-
Expose the selected cells to a brief pulse of light at a specific wavelength (e.g., 405 nm) to convert the Dendra2-LC3 from a green to a red fluorescent state.
-
-
Time-Lapse Imaging:
-
After photoconversion, acquire images in both the green and red channels at various time points (e.g., immediately after conversion and then every few hours for up to 72 hours).
-
-
Image Analysis:
-
For each time point, quantify the mean fluorescence intensity of both the red and green signals within the cells.
-
Calculate the ratio of red to green fluorescence intensity. A faster decay of the red signal (relative to the green) indicates a higher rate of autophagic flux, as the red-labeled autophagosomes are being degraded in lysosomes.
-
-
Data Interpretation: An increase in the rate of Dendra2-LC3 turnover (faster disappearance of the red signal) in this compound-treated cells compared to control cells indicates an enhancement of autophagic flux.
Mutant Huntingtin (mHtt) Aggregate Reduction Assay
This assay quantifies the ability of this compound to reduce the number and/or intensity of mHtt aggregates in a cellular model of Huntington's disease.
Workflow:
Caption: Workflow for the mutant huntingtin aggregate reduction assay.
Materials:
-
PC12 or HEK293T cells
-
Expression vector for GFP-Htt(exon1) with an expanded polyglutamine tract (e.g., Q74 or Q103)
-
Transfection reagent or inducible expression system components
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Paraformaldehyde (for fixing)
-
DAPI (for nuclear staining)
-
High-content imaging system or fluorescence microscope
-
Image analysis software
Procedure:
-
Cell Seeding: Plate the cells in a multi-well imaging plate.
-
Expression of mHtt:
-
For transient expression, transfect the cells with the GFP-Htt(exon1)-polyQ plasmid using a suitable transfection reagent.
-
For inducible cell lines (e.g., PC12 with ecdysone-inducible GFP-Htt(exon1)-Q103), add the inducing agent.
-
-
Compound Treatment: Two hours post-transfection or at the time of induction, treat the cells with various concentrations of this compound or DMSO.
-
Incubation: Incubate the cells for 24 to 48 hours to allow for aggregate formation.
-
Cell Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells if necessary and stain the nuclei with DAPI.
-
-
Imaging:
-
Acquire images using a high-content imaging system or a fluorescence microscope. Capture both the GFP channel (for aggregates) and the DAPI channel (for cell counting).
-
-
Image Analysis:
-
Use automated image analysis software to identify individual cells based on the DAPI stain.
-
Within each cell, identify and quantify the number, size, and intensity of the GFP-positive aggregates.
-
-
Data Analysis:
-
Calculate the percentage of cells containing aggregates for each treatment condition.
-
Alternatively, measure the total GFP fluorescence intensity per cell.
-
Compare the results from this compound-treated wells to the DMSO control to determine the dose-dependent reduction in mHtt aggregation.
-
Conclusion
This compound is a valuable tool for investigating the role of PIP4Kγ in cellular processes, particularly autophagy. The protocols outlined above provide a framework for the in vitro characterization of this compound and similar compounds. These assays are crucial for understanding the mechanism of action and for the preclinical development of potential therapeutics for Huntington's disease and other neurodegenerative disorders characterized by protein aggregation.
References
- 1. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. High-Throughput Multiplexed Quantitation of Protein Aggregation and Cytotoxicity in a Huntington’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
Application Notes and Protocols for NCT-504 in Primary Cortical Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
NCT-504 is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase gamma (PIP4Kγ) with an IC₅₀ of 15.8 μM.[1] By inhibiting PIP4Kγ, this compound modulates the cellular equilibrium of phosphoinositides, leading to an increase in the levels of PI(3,5)P₂, PI3P, and PI5P.[2] This alteration in phosphoinositide signaling stimulates basal autophagy, an essential cellular process for the degradation and recycling of damaged organelles and misfolded proteins.[2][3][4] In the context of neurodegenerative diseases like Huntington's disease (HD), characterized by the accumulation of toxic protein aggregates, the induction of autophagy by this compound presents a promising therapeutic strategy. Specifically, this compound has been shown to reduce the levels of mutant huntingtin (mHtt) protein in various cell models, including primary cortical neurons.
These application notes provide detailed protocols for utilizing this compound in primary cortical neuron cultures to investigate its effects on neuronal health, autophagy, and the clearance of protein aggregates.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound in neuronal cell models.
Table 1: Effective Concentrations of this compound in Primary Cortical Neurons
| Parameter | Concentration | Cell Type | Duration of Treatment | Observed Effect | Reference |
| Autophagy Flux (Dendra2-LC3 turnover) | 500 nM - 1 µM | Rat Primary Cortical Neurons | Up to 72 hours | Statistically significant increase in autophagy flux. | |
| Reduction of Htt(exon1)-Q74 levels | 2.5 µM - 5 µM | Mouse Primary Cortical Neurons | Not specified | Dose-dependent reduction in mutant huntingtin levels. | |
| Cell Viability | ≤ 5 µM | Mouse Primary Cortical Neurons | Not specified | No impact on neuronal viability. |
Table 2: this compound Kinase Selectivity
| Kinase | IC₅₀ | Notes | Reference |
| PIP4Kγ | 15.8 µM | Allosteric inhibitor. | |
| PIP4Kα | > 50 µM | Weakly inhibits. | |
| PIP4Kβ | > 50 µM | Does not inhibit. |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
E18 mouse or rat embryos
-
Hibernate-E medium (Thermo Fisher Scientific)
-
Neurobasal Medium (Thermo Fisher Scientific)
-
B-27 Supplement (50X, Thermo Fisher Scientific)
-
GlutaMAX Supplement (100X, Thermo Fisher Scientific)
-
Penicillin-Streptomycin (100X, Thermo Fisher Scientific)
-
Poly-D-lysine (Sigma-Aldrich)
-
Laminin (Thermo Fisher Scientific)
-
Papain (Worthington Biochemical)
-
DNase I (Worthington Biochemical)
-
Trypan Blue solution
-
Sterile dissection tools
-
Cell culture plates or coverslips
Protocol:
-
Plate Coating:
-
Coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C.
-
Wash plates three times with sterile water and allow to dry completely.
-
(Optional) For enhanced neuronal attachment and health, subsequently coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before plating.
-
-
Tissue Dissection:
-
Euthanize a timed-pregnant rodent at E18 and dissect the embryos in a sterile environment.
-
Isolate the cerebral cortices from the embryonic brains and place them in ice-cold Hibernate-E medium.
-
-
Cell Dissociation:
-
Transfer the cortices to a tube containing a papain solution (e.g., 20 units/mL) and incubate at 37°C for 15-20 minutes.
-
Gently wash the tissue with Neurobasal medium containing 10% FBS to inactivate the papain.
-
Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette in Neurobasal medium supplemented with DNase I.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a density of 2.5 x 10⁵ cells/cm² in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform a half-media change every 3-4 days.
-
Neurons are typically ready for experimental use between 7 and 14 days in vitro (DIV).
-
Treatment with this compound
Materials:
-
This compound (MedChemExpress or other supplier)
-
DMSO (cell culture grade)
-
Primary cortical neuron cultures (DIV 7-14)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete Neurobasal medium to the desired final concentrations (e.g., 500 nM, 1 µM, 2.5 µM, 5 µM).
-
Remove the existing culture medium from the neurons and replace it with the this compound-containing medium.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Assessment of Autophagy (Immunocytochemistry for LC3)
This protocol describes the visualization of LC3 puncta as a marker for autophagosomes.
Materials:
-
Primary cortical neurons cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-LC3B (e.g., Cell Signaling Technology)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Protocol:
-
Fixation: After treatment with this compound, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% goat serum for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-LC3B antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of LC3 puncta per cell using image analysis software such as ImageJ.
Cell Viability Assay (MTT Assay)
This protocol assesses cell viability based on mitochondrial activity.
Materials:
-
Primary cortical neurons cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
After this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Mutant Huntingtin
This protocol is for the detection and quantification of mutant huntingtin protein levels.
Materials:
-
Primary cortical neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Mouse anti-huntingtin (polyQ) (e.g., MAB1574, Millipore), Rabbit anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with the primary anti-huntingtin and loading control antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry and normalize the huntingtin signal to the loading control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound in primary cortical neurons.
References
- 1. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]
- 2. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Autophagic Flux Following NCT-504 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and guidelines for quantifying the effects of NCT-504, a potent inhibitor of phosphatidylinositol-4-phosphate 5-kinase gamma (PIP4Kγ), on autophagic flux. This compound has been shown to increase autophagic flux, facilitating the clearance of aggregation-prone proteins implicated in neurodegenerative diseases.[1][2] Accurate measurement of autophagic flux is critical to understanding its mechanism of action and therapeutic potential.
Introduction to Autophagy and this compound
Autophagy is a fundamental cellular degradation and recycling process essential for maintaining cellular homeostasis.[3] It involves the sequestration of cytoplasmic components, such as damaged organelles and misfolded proteins, into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled.[4]
Autophagic flux refers to the complete, dynamic process of autophagy, from the formation of autophagosomes to their final degradation in lysosomes.[5] A static measurement of autophagosome numbers can be misleading; an accumulation of autophagosomes could signify either an induction of autophagy or a blockage in the downstream degradation steps. Therefore, measuring the flux is the gold standard for assessing autophagic activity.
This compound is a small molecule inhibitor of PIP4Kγ. By inhibiting this enzyme, this compound modulates phosphoinositide signaling pathways, leading to an increase in autophagic flux. This mechanism has shown promise in clearing toxic protein aggregates, such as mutant huntingtin, making it a compound of interest for neurodegenerative diseases like Huntington's disease.
Principle of Autophagic Flux Assays
To accurately measure autophagic flux after this compound treatment, it is essential to compare protein levels or autophagosome counts in the presence and absence of a lysosomal inhibitor. Lysosomal inhibitors, such as Bafilomycin A1 (BafA1) or Chloroquine (CQ), block the final degradation step of autophagy. By inhibiting degradation, autophagosomes accumulate. The difference in accumulation between inhibitor-treated and untreated cells represents the amount of cargo that would have been degraded, providing a measure of the flux.
This application note details two primary methods:
-
LC3-II and p62/SQSTM1 Turnover by Western Blot: A widely used biochemical assay to measure the degradation of key autophagy-related proteins.
-
Tandem Fluorescent LC3 Reporter Assay: A microscopy-based method to visualize and quantify different stages of the autophagy process.
Signaling and Experimental Workflow Diagrams
Protocol 1: LC3 and p62 Turnover by Western Blot
This method quantifies changes in the levels of two key autophagy-related proteins:
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. The amount of LC3-II is a good indicator of autophagosome numbers.
-
p62/SQSTM1 (Sequestosome 1): An autophagy receptor that binds to ubiquitinated cargo and to LC3, thereby targeting cargo for degradation. p62 itself is degraded in the autolysosome, so its levels are inversely correlated with autophagic flux.
Materials and Reagents
-
Cell culture medium (e.g., DMEM), FBS, antibiotics
-
Cell line of interest (e.g., HeLa, SH-SY5Y, or primary neurons)
-
This compound (dissolved in appropriate vehicle, e.g., DMSO)
-
Bafilomycin A1 (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-Actin or GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Experimental Procedure
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treatment:
-
Prepare four treatment groups:
-
Vehicle Control
-
This compound (e.g., 1-10 µM for 6-24 hours)
-
Bafilomycin A1 (e.g., 100 nM for the final 2-4 hours of culture)
-
This compound + Bafilomycin A1 (add BafA1 for the final 2-4 hours of the this compound treatment)
-
-
Incubate cells for the desired duration.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer per well.
-
Scrape cells and transfer lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel. Ensure good separation of LC3-I (~18 kDa) and LC3-II (~16 kDa).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibodies (e.g., anti-LC3B 1:1000, anti-p62 1:1000, anti-Actin 1:5000) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Data Analysis and Presentation
-
Densitometry: Quantify the band intensity for LC3-II, p62, and the loading control (Actin or GAPDH) using software like ImageJ.
-
Normalization: Normalize the LC3-II and p62 band intensities to the loading control for each sample.
-
Calculate Autophagic Flux: Autophagic flux is determined by the difference in normalized LC3-II levels between samples treated with and without Bafilomycin A1.
-
Flux = (LC3-II [this compound + BafA1]) - (LC3-II [this compound])
-
Compare this value to the basal flux: (LC3-II [BafA1]) - (LC3-II [Vehicle]) . An increase indicates that this compound enhances autophagic flux.
-
-
p62 Levels: A decrease in p62 levels with this compound treatment, which is prevented by BafA1, also indicates increased flux.
Table 1: Example Data from Western Blot Analysis
| Treatment Group | Normalized LC3-II Intensity (Arbitrary Units) | Normalized p62 Intensity (Arbitrary Units) |
|---|---|---|
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 1.5 | 0.6 |
| Bafilomycin A1 (100 nM) | 3.5 | 1.8 |
| this compound + Bafilomycin A1 | 6.2 | 1.9 |
Protocol 2: Tandem Fluorescent mCherry-EGFP-LC3 Assay
This method uses a fusion protein of LC3 with two fluorescent tags, EGFP (pH-sensitive) and mCherry (pH-stable), to distinguish between autophagosomes and autolysosomes.
-
Autophagosomes (neutral pH): Both EGFP and mCherry fluoresce, appearing as yellow puncta (merge).
-
Autolysosomes (acidic pH): The EGFP signal is quenched, while mCherry remains fluorescent, appearing as red puncta.
An increase in both yellow and red puncta indicates autophagy induction, while a significant increase in the ratio of red to yellow puncta signifies efficient autophagic flux.
Materials and Reagents
-
Cells stably or transiently expressing the mCherry-EGFP-LC3 plasmid.
-
Glass-bottom dishes or coverslips for imaging.
-
This compound and Bafilomycin A1.
-
Fluorescence microscope with appropriate filters for EGFP (Ex: 488 nm) and mCherry (Ex: 561 nm).
-
Formaldehyde or Paraformaldehyde (PFA) for fixing.
-
DAPI for nuclear staining.
-
Mounting medium.
Experimental Procedure
-
Cell Seeding and Transfection: Seed cells on glass coverslips. If not using a stable cell line, transfect with the mCherry-EGFP-LC3 plasmid and allow 24-48 hours for expression.
-
Treatment: Apply the same four treatment groups as in Protocol 1.
-
Cell Fixation and Staining:
-
Wash cells twice with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
(Optional) Stain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
-
Fluorescence Microscopy:
-
Acquire images using a confocal or widefield fluorescence microscope.
-
Capture images in the green (EGFP), red (mCherry), and blue (DAPI) channels for each field of view.
-
Ensure consistent imaging parameters (laser power, exposure time) across all samples.
-
Data Analysis and Presentation
-
Puncta Counting:
-
For each cell, count the number of yellow puncta (EGFP-positive and mCherry-positive) and red-only puncta (mCherry-positive only).
-
Analyze at least 50 cells per condition from multiple independent experiments.
-
-
Interpretation:
-
Autophagosomes: Number of yellow puncta.
-
Autolysosomes: Number of red-only puncta.
-
Flux Induction: this compound treatment should increase the number of both yellow and, more significantly, red puncta compared to the vehicle control.
-
Flux Blockade: Bafilomycin A1 treatment will lead to a large accumulation of yellow puncta with very few red puncta, as the fusion and acidification step is blocked.
-
Table 2: Example Data from mCherry-EGFP-LC3 Microscopy
| Treatment Group | Avg. Yellow Puncta per Cell (Autophagosomes) | Avg. Red-Only Puncta per Cell (Autolysosomes) |
|---|---|---|
| Vehicle Control | 5 ± 2 | 8 ± 3 |
| This compound (10 µM) | 12 ± 4 | 25 ± 6 |
| Bafilomycin A1 (100 nM) | 35 ± 7 | 2 ± 1 |
| this compound + Bafilomycin A1 | 55 ± 9 | 3 ± 2 |
Conclusion
Measuring autophagic flux is essential for characterizing the effects of compounds like this compound. The combination of biochemical (Western blot) and imaging-based (tandem fluorescent LC3) assays provides a robust and comprehensive assessment of autophagic activity. By demonstrating an increase in LC3-II turnover, a reduction in p62 levels, and an increased formation of autolysosomes, researchers can definitively conclude that this compound enhances autophagic flux.
References
- 1. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach improves symptoms of Huntington’s disease in animal models. [blogs.bcm.edu]
- 3. benchchem.com [benchchem.com]
- 4. Role of autophagy in the clearance of mutant huntingtin: a step towards therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Huntingtin Levels with NCT-504
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of huntingtin (HTT) protein levels, including mutant huntingtin (mHTT), in cell lysates and tissue homogenates using Western blotting, with a specific focus on the effects of the compound NCT-504.
Introduction
Huntington's disease (HD) is a neurodegenerative disorder caused by an expansion of a CAG trinucleotide repeat in the huntingtin gene, leading to an abnormally long polyglutamine (polyQ) tract in the huntingtin protein. This mutant protein is prone to aggregation and is a key factor in disease pathogenesis. This compound has been identified as a compound that can reduce the levels of mHTT aggregates. Western blotting is a fundamental technique to quantify changes in total and mutant huntingtin protein levels in response to potential therapeutic agents like this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on mutant huntingtin levels in a cellular model of Huntington's disease.
| Treatment Group | Concentration (µM) | Mutant Huntingtin Level (Normalized to Loading Control) | Standard Deviation | Percent Reduction vs. DMSO |
| DMSO (Vehicle) | 0 | 1.00 | 0.12 | 0% |
| This compound | 1 | 0.78 | 0.09 | 22% |
| This compound | 5 | 0.45 | 0.06 | 55% |
| This compound | 10 | 0.21 | 0.04 | 79% |
Experimental Protocols
This section details the complete workflow for sample preparation, Western blotting, and analysis of huntingtin protein levels.
I. Sample Preparation
A. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T transfected with GFP-Htt(exon1)-Q74 or primary cortical neurons) at an appropriate density in 6-well plates.[1][2]
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO as a vehicle control for the desired time period (e.g., 24-48 hours).[1][2]
B. Protein Lysate Preparation from Cultured Cells:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
C. Protein Homogenate Preparation from Brain Tissue:
-
Dissect the brain region of interest (e.g., striatum) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (e.g., 10mM HEPES pH 7.2, 250mM sucrose, 1mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
II. Western Blot Protocol
A. Sample Preparation for SDS-PAGE:
-
Take a calculated volume of protein lysate/homogenate containing 20-40 µg of total protein.
-
Add 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.
B. SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of a 4-12% Tris-Glycine or Bis-Tris polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
C. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for large proteins like huntingtin.
-
Perform the transfer at 100 V for 90-120 minutes at 4°C or overnight at a lower voltage.
D. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
For detecting polyQ-expanded huntingtin: Use a monoclonal antibody such as 5TF-1C2.
-
For detecting total huntingtin: A variety of commercial antibodies are available, such as MAB2166. Recommended dilutions can be found on the antibody datasheet, but a starting point of 1:1000 is common.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
E. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the huntingtin band to a loading control protein (e.g., β-actin, GAPDH, or Vinculin) to account for variations in protein loading.
Visualizations
Caption: Western Blot Workflow for Huntingtin Quantification.
Caption: Proposed Mechanism of this compound in Reducing mHTT.
References
Application Notes and Protocols for GFP-Tagged Huntingtin Aggregation Assay Using NCT-504
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases, particularly Huntington's disease.
Introduction: Huntington's disease (HD) is a progressive neurodegenerative disorder caused by a polyglutamine (polyQ) expansion in the huntingtin (Htt) protein, leading to the formation of toxic intracellular protein aggregates.[1][2][3] A key pathological hallmark of HD is the accumulation of these misfolded mutant Htt (mHtt) protein aggregates, which contribute to neuronal dysfunction and cell death.[4] Therefore, identifying and characterizing compounds that can inhibit or reverse this aggregation process is a primary goal for developing HD therapeutics.[3] This document provides a detailed protocol for a cell-based assay to quantify the aggregation of GFP-tagged mutant huntingtin (GFP-Htt) and to evaluate the efficacy of NCT-504, a small molecule inhibitor, in reducing this aggregation.
This compound is a selective, allosteric inhibitor of PIP4Kγ (phosphatidylinositol-5-phosphate 4-kinase, gamma). Inhibition of PIP4Kγ by this compound has been shown to enhance autophagic flux, a major cellular pathway for the clearance of aggregated proteins. This enhanced autophagy leads to a dose-dependent reduction in the levels of both full-length mHtt and Htt exon 1-polyQ aggregates in various cellular models of HD, including primary neurons and patient-derived fibroblasts. The assay described herein utilizes fluorescence microscopy to visualize and quantify GFP-Htt aggregates in cells treated with this compound.
Principle of the Method: This assay is based on the expression of a fusion protein consisting of the N-terminal fragment of the human huntingtin protein with an expanded polyglutamine tract (e.g., Q74 or Q103) tagged with Green Fluorescent Protein (GFP) in a suitable mammalian cell line (e.g., HEK293T or PC12). The expanded polyQ tract causes the GFP-Htt protein to misfold and form distinct, bright fluorescent aggregates, or inclusion bodies, within the cells. In contrast, cells expressing GFP-tagged wild-type Htt with a non-pathogenic polyQ repeat length (e.g., Q23 or Q25) exhibit diffuse green fluorescence throughout the cytoplasm and nucleus.
The effect of a test compound, such as this compound, on mHtt aggregation is quantified by treating the transfected cells with the compound and then counting the percentage of GFP-positive cells that contain fluorescent aggregates. A reduction in the percentage of cells with aggregates in the treated group compared to the vehicle control group indicates that the compound has anti-aggregation activity.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on GFP-Htt(exon1)-Q74 Aggregation
| This compound Concentration (µM) | Percentage of Cells with Aggregates (%) | Standard Deviation | p-value (vs. DMSO) |
| 0 (DMSO Control) | 45.2 | ± 3.5 | - |
| 0.5 | 38.1 | ± 2.9 | < 0.05 |
| 1.0 | 29.5 | ± 2.1 | < 0.01 |
| 2.0 | 18.7 | ± 1.8 | < 0.005 |
| 5.0 | 12.3 | ± 1.5 | < 0.001 |
Data are representative and compiled from published findings demonstrating the dose-dependent reduction of mHtt aggregates by this compound.
Table 2: this compound Compound Profile
| Parameter | Value | Reference |
| Compound Name | This compound | |
| Target | PIP4Kγ (allosteric inhibitor) | |
| IC₅₀ | 15.8 µM (for PIP4Kγ) | |
| Mechanism of Action | Increases autophagic flux, enhances clearance of protein aggregates | |
| Cell Permeability | Yes | Inferred from cell-based activity |
| Solubility | Soluble in DMSO |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells (ATCC® CRL-3216™)
-
Plasmids:
-
pEGFP-Htt(exon1)-Q74 (mutant, aggregate-prone)
-
pEGFP-Htt(exon1)-Q23 (wild-type, non-aggregating control)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine® 3000 or similar.
-
Compound: this compound (dissolved in DMSO to prepare a 10 mM stock solution).
-
Control Vehicle: Dimethyl sulfoxide (DMSO).
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Nuclear Stain: 4′,6-diamidino-2-phenylindole (DAPI).
-
Mounting Medium: Fluoromount-G® or similar.
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO₂).
-
96-well, black, clear-bottom imaging plates.
-
Fluorescence microscope with filters for GFP and DAPI.
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Detailed Protocol
-
Cell Seeding:
-
Culture HEK293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 2 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well imaging plate (20,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Transfection:
-
For each well, prepare the transfection mix according to the manufacturer's protocol (e.g., Lipofectamine® 3000). Use 100 ng of either pEGFP-Htt(exon1)-Q74 or pEGFP-Htt(exon1)-Q23 plasmid DNA per well.
-
Carefully add the transfection mix to the cells.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
After the initial transfection incubation, add this compound or DMSO vehicle control to the wells.
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock to achieve final concentrations ranging from 0.5 µM to 10 µM.
-
The final DMSO concentration in all wells, including the control, should not exceed 0.1% to avoid toxicity.
-
Gently add the compound dilutions to the corresponding wells.
-
Incubate the plate for an additional 48 hours at 37°C, 5% CO₂.
-
-
Cell Fixation and Staining:
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells once with PBS.
-
Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Aspirate the PFA and wash the cells twice with PBS.
-
Add 100 µL of PBS containing DAPI (1 µg/mL) to each well and incubate for 5 minutes at room temperature to stain the nuclei.
-
Aspirate the DAPI solution and wash the wells twice with PBS.
-
Add 100 µL of PBS to each well for imaging.
-
-
Imaging and Quantification:
-
Acquire images using a high-content imaging system or a standard fluorescence microscope. For each well, capture images from multiple random fields using both GFP and DAPI channels.
-
Quantification:
-
Identify individual cells based on their DAPI-stained nuclei.
-
For each cell, analyze the corresponding GFP channel.
-
Classify GFP-positive cells as either having "diffuse" fluorescence or "aggregate-containing" fluorescence (characterized by one or more bright, distinct puncta).
-
The percentage of cells with aggregates is calculated as: (Number of GFP-positive cells with aggregates / Total number of GFP-positive cells) x 100.
-
At least 200 GFP-positive cells should be counted for each condition.
-
-
Signaling Pathways and Workflows
Mechanism of Action of this compound
This compound reduces mutant huntingtin aggregates primarily by enhancing the cellular protein degradation pathway of autophagy. By inhibiting PIP4Kγ, this compound leads to an increase in the levels of key phosphoinositide signaling lipids that are positive regulators of autophagy. This boosts the formation of autophagosomes and their subsequent fusion with lysosomes to form autolysosomes, where the entrapped mHtt aggregates are degraded. More recent studies also suggest that this compound can divert proteins like mHtt to the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway for degradation via multivesicular bodies (MVBs), a process that can be independent of canonical autophagy.
Caption: this compound inhibits PIP4Kγ, increasing autophagy and ESCRT-mediated degradation of mHtt aggregates.
Experimental Workflow Diagram
The following diagram outlines the key steps of the GFP-tagged huntingtin aggregation assay.
Caption: Workflow for the GFP-Htt aggregation assay from cell seeding to data analysis.
References
- 1. Novel approach improves symptoms of Huntington’s disease in animal models. [blogs.bcm.edu]
- 2. ehdn.org [ehdn.org]
- 3. Inhibition of huntingtin fibrillogenesis by specific antibodies and small molecules: Implications for Huntington's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant-Huntingtin Molecular Pathways Elucidate New Targets for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Administration of NCT-504 in Drosophila Models
Introduction
NCT-504 is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, Gamma (PIP4Kγ)[1][2][3]. This compound was developed from a high-throughput phenotypic screen for its ability to reduce the aggregation of mutant huntingtin (mHtt) protein, the hallmark of Huntington's disease (HD)[1][2]. The mechanism of action for this compound involves the induction of autophagic flux, a cellular process responsible for clearing damaged proteins and organelles. By inhibiting PIP4Kγ, this compound enhances the cell's ability to clear toxic mHtt aggregates, thereby mitigating their pathological effects in various cell models, including primary neurons and patient-derived fibroblasts.
Drosophila melanogaster is a powerful and widely used model organism for studying neurodegenerative diseases like Huntington's due to its genetic tractability and the conservation of key cellular pathways. While this compound has shown efficacy in mammalian cell culture, published research in Drosophila models of HD has primarily focused on the genetic targeting and silencing of the PIP4Kγ homolog to validate it as a therapeutic target. These genetic studies demonstrated that reducing PIP4Kγ activity in flies lessened neuronal damage and improved motor function.
These application notes provide a comprehensive, proposed protocol for the direct in vivo administration of the this compound compound to Drosophila models of Huntington's disease. The methodology is based on established techniques for delivering hydrophobic small molecules to flies and is informed by the effective concentrations of this compound observed in in vitro and mammalian cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to this compound's biochemical activity and its effects in cellular and Drosophila models.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell/System | Description | Source |
|---|---|---|---|---|
| IC₅₀ | 15.8 µM | In vitro kinase assay | Concentration for 50% inhibition of PIP4Kγ activity. | |
| K_d_ | 354 nM | DiscoverX binding assay | Dissociation constant, indicating binding affinity to PIP4Kγ. | |
| mHtt Reduction | Dose-dependent | HEK293T Cells | This compound (2 µM) significantly reduced GFP-Htt(exon1)-Q74 aggregates after 48 hours. | |
| Autophagy Induction | 5 µM - 10 µM | HEK293T Cells | Effective concentration range for inducing autophagosome formation within 2-6 hours. |
| Viability | No effect at 10 µM | MEFs | this compound did not impact cell viability after 12 hours of treatment. | |
Table 2: Phenotypic Effects of Targeting PIP4Kγ in Drosophila HD Models
| Experimental Approach | Model | Phenotype Measured | Result | Source |
|---|---|---|---|---|
| Genetic Targeting of PIP4K | Drosophila HD Model | Neurodegeneration | Mitigated associated HD phenotypes. | |
| Silencing of PIP4Kγ | Drosophila HD Model | mHtt Accumulation | Reduced the amount of Huntington's protein in neurons. | |
| Silencing of PIP4Kγ | Drosophila HD Model | Neuronal Damage | Lessened damage to neurons. |
| Silencing of PIP4Kγ | Drosophila HD Model | Motor Function | Improved the flies' ability to move. | |
Experimental Protocols
Protocol 1: Proposed In Vivo Administration of this compound via Fly Food
This protocol describes a method for administering this compound to adult flies by incorporating it into their food source. This approach is standard for chronic drug exposure studies in Drosophila.
Materials:
-
This compound powder (MedChemExpress, CAS No. 1222765-97-0)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Standard Drosophila food (e.g., cornmeal-yeast-agar medium)
-
Narrow polypropylene vials
-
Foam or cotton plugs
-
Fly anesthesia equipment (CO₂ pad or FlyNap)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. Based on its solubility, a 10 mM stock is recommended.
-
Calculation Example: The molecular weight of this compound is 404.49 g/mol . To make a 10 mM stock, dissolve 4.045 mg of this compound in 1 mL of DMSO.
-
Aliquot the stock solution into small volumes and store at -80°C for long-term use (up to 6 months).
-
-
Preparation of Drug-Supplemented Fly Food:
-
Prepare standard fly food and allow it to cool to a lukewarm temperature (~45-50°C). This is critical to prevent heat degradation of the compound.
-
Add the this compound stock solution to the molten food to achieve the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).
-
Crucially, add an equivalent volume of DMSO to a separate batch of food to serve as the vehicle control. The final DMSO concentration should not exceed 1% to avoid toxicity.
-
Calculation Example: To make 10 mL of 10 µM this compound food from a 10 mM stock, add 10 µL of the stock solution to 10 mL of food. For the control, add 10 µL of DMSO to 10 mL of food.
-
Mix thoroughly by vortexing and immediately dispense approximately 2-3 mL of the food into each vial.
-
Allow the vials to cool and solidify completely at room temperature.
-
-
Fly Husbandry and Drug Administration:
-
Use a relevant Drosophila model of Huntington's disease (e.g., flies expressing mHtt exon1 with a polyQ repeat, such as UAS-Htt-Q138, driven by a pan-neuronal driver like elav-GAL4).
-
Collect newly eclosed adult flies (0-2 days old) and anesthetize them.
-
Sort the flies by genotype and sex, and place 20-25 flies into each vial containing either this compound-supplemented food or vehicle control food.
-
Maintain the flies at a controlled temperature (e.g., 25°C) on a 12:12 hour light:dark cycle.
-
Transfer the flies to fresh drug or control food every 2-3 days for the duration of the experiment to ensure consistent drug exposure and prevent mold growth.
-
Protocol 2: Negative Geotaxis (Climbing) Assay
This assay is a common method to assess age-related decline in motor function in Drosophila models of neurodegeneration.
Procedure:
-
Age the flies on this compound or control food for a predetermined period (e.g., 10, 20, and 30 days post-eclosion).
-
Gently transfer a cohort of ~20 flies into a clean, empty vertical glass cylinder or plastic vial.
-
Allow the flies to acclimate for 1 minute.
-
Initiate the assay by gently tapping the flies down to the bottom of the cylinder.
-
Record a video or observe the flies for 10-15 seconds.
-
Measure the height climbed by each fly or count the number of flies that successfully climb past a designated height mark (e.g., 8 cm) within the time limit.
-
Repeat the trial 3-5 times for each group of flies, with a 1-minute rest period between trials.
-
Analyze the data by calculating the average climbing height or the percentage of successful climbers for each treatment group and time point.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PIP4Kγ, increasing autophagic flux and promoting clearance of mHtt aggregates.
Experimental Workflow for In Vivo Testing
Caption: Proposed workflow for testing this compound efficacy in a Drosophila model of Huntington's disease.
References
Application Notes and Protocols: Lentiviral Transduction of Huntingtin and Subsequent NCT-504 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of lentiviral vectors to express huntingtin (HTT) protein in cellular models, followed by treatment with NCT-504, a small molecule inhibitor of PIP4Kγ, to promote the clearance of mutant huntingtin (mHTT).
Introduction
Huntington's disease (HD) is a neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin gene, leading to an expanded polyglutamine (polyQ) tract in the huntingtin protein (HTT). This mutation confers a toxic gain-of-function to the protein, causing it to misfold and aggregate, ultimately leading to neuronal dysfunction and death.
A key strategy in HD research is the development of cellular models that recapitulate the molecular pathology of the disease. Lentiviral vectors are a powerful tool for this purpose, enabling the efficient and stable expression of both wild-type and mutant forms of the HTT protein in a variety of cell types, including neurons.
This compound is a potent and selective inhibitor of phosphatidylinositol-5-phosphate 4-kinase, type II gamma (PIP4Kγ). Inhibition of PIP4Kγ has been shown to increase autophagic flux, a major cellular pathway for the degradation of aggregated proteins.[1][2] This enhancement of autophagy leads to a reduction in the levels of mHTT protein and its aggregates, suggesting a promising therapeutic avenue for HD.[1][2][3]
These notes provide detailed protocols for the lentiviral transduction of HTT and subsequent treatment with this compound, along with a summary of expected quantitative outcomes and a visualization of the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on huntingtin protein levels and aggregation in various cellular models.
Table 1: Dose-Dependent Reduction of Mutant Huntingtin Protein by this compound
| Cell Type | Mutant Huntingtin Construct | This compound Concentration (µM) | Treatment Duration (hours) | Reduction in mHTT Levels | Reference |
| PC12 | GFP-Htt(exon1)-Q103 | 2 | 48 | Robust reduction in GFP signal | |
| HEK293T | GFP-Htt(exon1)-Q74 | 2 | 48 | Decreased huntingtin aggregates | |
| HD Patient Fibroblasts (Q68) | Endogenous full-length mHTT | 5 | 12 | Significant reduction | |
| HD Patient Fibroblasts (Q45) | Endogenous full-length mHTT | 5 | 12 | Significant reduction | |
| Immortalized Striatal Neurons (STHdhQ111) | Endogenous mHTT | 5 | 12 | Significant reduction | |
| 293A | Wild-type HTT | 2.4 - 40 | Not Specified | Dose-dependent decrease |
Table 2: Effect of this compound on Mutant Huntingtin Aggregation
| Cell Type | Mutant Huntingtin Construct | This compound Concentration (µM) | Treatment Duration (hours) | % Reduction in Cells with Aggregates | Reference |
| HEK293T | GFP-Htt(exon1)-Q74 | 2 | 48 | Statistically significant reduction | |
| Neuroblastoma N2a | Htt(exon1)-polyQ mutants | Not Specified | Not Specified | Reduction in aggregates | |
| Primary Cortical Neurons | Htt(exon1)-Q74 | Not Specified | Not Specified | Reduction in aggregates |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for Huntingtin Expression
This protocol describes the production of third-generation, VSV-G pseudotyped lentiviral vectors for the expression of huntingtin fragments.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding the desired huntingtin construct (e.g., pCCL backbone with HTT-exon1-Qn, where 'n' is the number of glutamine repeats)
-
Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)
-
Envelope plasmid (e.g., pMD2.G encoding VSV-G)
-
Transfection reagent (e.g., FuGENE, Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
High-glucose Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In separate sterile tubes, prepare the following DNA mix in Opti-MEM:
-
Tube A: Transfection reagent (follow manufacturer's instructions).
-
Tube B: A mix of the transfer plasmid, packaging plasmids, and envelope plasmid in the appropriate ratios.
-
-
Transfection:
-
Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Virus Collection:
-
48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Add fresh complete media to the cells and collect the supernatant again at 72 hours post-transfection.
-
Pool the collections from both time points.
-
-
Virus Filtration and Storage:
-
Filter the pooled supernatant through a 0.45 µm filter to remove cellular debris.
-
Aliquot the viral supernatant and store at -80°C. For long-term storage, it is recommended to concentrate the virus by ultracentrifugation.
-
Protocol 2: Lentiviral Transduction of Target Cells with Huntingtin Constructs
This protocol outlines the transduction of a target cell line (e.g., HEK293T, neuronal cells) with the produced lentivirus.
Materials:
-
Target cells (e.g., HEK293T, primary neurons, or iPSC-derived neurons)
-
Lentiviral stock encoding the huntingtin construct
-
Polybrene (hexadimethrine bromide)
-
Complete culture medium for the target cells
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 24-well plate to achieve 50-70% confluency at the time of infection.
-
Transduction:
-
Thaw the lentiviral stock on ice.
-
On the day of transduction, remove the culture medium from the cells.
-
Prepare the transduction medium by adding the desired amount of lentivirus and Polybrene (final concentration typically 4-8 µg/mL) to fresh complete culture medium. The amount of virus to add (Multiplicity of Infection, MOI) should be optimized for each cell type.
-
Add the transduction medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Medium Change: After the incubation period, replace the virus-containing medium with fresh complete culture medium.
-
Gene Expression Analysis: Allow the cells to grow for an additional 48-72 hours to ensure robust expression of the huntingtin protein before proceeding with subsequent experiments. Expression can be confirmed by Western blot or fluorescence microscopy if a fluorescent tag is used.
Protocol 3: this compound Treatment of Huntingtin-Expressing Cells
This protocol describes the treatment of lentivirally transduced cells with this compound to assess its effect on huntingtin protein levels and aggregation.
Materials:
-
Lentivirally transduced cells expressing the huntingtin construct
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
Reagents for cell lysis and protein analysis (e.g., Western blot) or imaging (e.g., fluorescence microscopy)
Procedure:
-
Cell Seeding: Plate the lentivirally transduced cells at an appropriate density in a multi-well plate.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 2 µM, 5 µM, 10 µM). Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and replace it with the this compound containing medium or the vehicle control medium.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 12, 24, 48, or 72 hours).
-
Analysis:
-
For Protein Level Analysis (Western Blot):
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and Western blot analysis using antibodies specific for huntingtin and a loading control (e.g., β-actin, GAPDH).
-
-
For Aggregate Analysis (Fluorescence Microscopy):
-
If using a fluorescently tagged huntingtin construct, fix the cells.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of cells with visible aggregates in the this compound treated and vehicle control groups.
-
-
Mandatory Visualizations
References
- 1. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]
- 3. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Dendra2-LC3 Reporter Assay for Autophagy Modulation by NCT-504: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders and cancer. The Dendra2-LC3 reporter assay is a powerful tool for monitoring autophagic flux in live cells. This assay utilizes a photoconvertible fluorescent protein, Dendra2, fused to LC3 (Microtubule-associated protein 1A/1B-light chain 3), a key protein in autophagosome formation. Upon exposure to specific wavelengths of light, Dendra2 irreversibly converts from a green to a red fluorescent state, allowing for the tracking of LC3 turnover and thus providing a quantitative measure of autophagic activity.
NCT-504 is a small molecule that has been identified as a modulator of cellular degradation pathways. While initially investigated for its role in enhancing the clearance of aggregation-prone proteins associated with neurodegenerative diseases, studies have shown that this compound can increase autophagic flux.[1] Interestingly, evidence also suggests that this compound may act through pathways independent of canonical autophagy, such as the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway. These application notes provide a detailed protocol for utilizing the Dendra2-LC3 reporter assay to investigate the effects of this compound on autophagy.
Principle of the Dendra2-LC3 Reporter Assay
The Dendra2-LC3 protein exhibits green fluorescence upon initial expression. This green-fluorescent Dendra2-LC3 is incorporated into the inner and outer membranes of forming autophagosomes. A brief pulse of violet or blue light (e.g., 405 nm) irreversibly converts the Dendra2 protein to a red fluorescent form. The decay of this red fluorescence over time is then monitored. As autophagosomes fuse with lysosomes to form autolysosomes, the Dendra2-LC3 protein is degraded by lysosomal hydrolases, leading to a decrease in red fluorescence. An increase in the rate of red fluorescence decay is indicative of an enhanced autophagic flux. Conversely, a decrease in the decay rate suggests an inhibition of autophagy.
Quantitative Data Summary
The following tables summarize representative quantitative data from a tandem fluorescent LC3 reporter assay (RFP-GFP-LC3, which operates on a similar principle to Dendra2-LC3 for quantifying autophagosomes and autolysosomes) in HeLa cells treated with this compound.[1] This data illustrates the potential effects of this compound on autophagic flux.
Table 1: Effect of this compound on Autophagosome and Autolysosome Number
| Treatment | Duration | Fold Increase in Autophagosomes | Fold Increase in Autolysosomes |
| This compound | 12 hours | 4.8 | 1.9 |
Data is derived from HeLa cells stably expressing RFP-GFP-LC3 and treated with this compound.[1] The number of autophagosomes (yellow puncta) and autolysosomes (red puncta) were quantified.
Table 2: Expected Outcomes in a Dendra2-LC3 Assay with this compound
| Condition | Expected Rate of Red Fluorescence Decay | Interpretation |
| Vehicle Control | Baseline | Basal autophagic flux |
| This compound | Increased | Enhanced autophagic flux |
| Autophagy Inhibitor (e.g., Bafilomycin A1) | Decreased | Inhibition of autophagic flux |
Experimental Protocols
Materials and Reagents
-
Mammalian cell line (e.g., HeLa, U2OS, or a cell line relevant to the research question)
-
Dendra2-LC3 expression vector
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Phosphate-buffered saline (PBS)
-
Autophagy inhibitors (e.g., Bafilomycin A1) as controls
-
Fluorescence microscope equipped with filters for green (e.g., FITC) and red (e.g., TRITC) fluorescence, and a light source for photoconversion (e.g., 405 nm laser)
Protocol 1: Cell Culture and Transfection
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Seed the cells at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Prepare the Dendra2-LC3 plasmid DNA and transfection reagent mixture in serum-free medium according to the manufacturer's protocol.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
Allow the cells to express the Dendra2-LC3 protein for 24-48 hours post-transfection. Expression can be confirmed by observing green fluorescence under the microscope.
-
Protocol 2: this compound Treatment and Photoconversion
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed complete growth medium. A vehicle control (DMSO) should be prepared at the same final concentration as the this compound treatment.
-
Treatment: Replace the medium in the cell culture dishes with the medium containing this compound or the vehicle control. Include positive (e.g., starvation medium) and negative (e.g., Bafilomycin A1) controls for autophagy modulation where appropriate.
-
Photoconversion:
-
Mount the live-cell imaging dish on the fluorescence microscope.
-
Identify cells expressing Dendra2-LC3 with a healthy morphology.
-
Using a 405 nm light source, illuminate a region of interest (ROI) within a cell or a group of cells to induce the green-to-red photoconversion of the Dendra2-LC3 protein. The duration and intensity of the 405 nm light should be optimized to achieve efficient conversion without causing phototoxicity.
-
-
Time-Lapse Imaging:
-
Immediately after photoconversion, begin acquiring images in both the green and red fluorescence channels at regular intervals (e.g., every 30 minutes) for a period of 6-24 hours.
-
Maintain the cells at 37°C and 5% CO2 throughout the imaging period using a stage-top incubator.
-
Protocol 3: Image Analysis and Data Quantification
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to process the acquired time-lapse images.
-
Quantification of Red Fluorescence Decay:
-
For each time point, measure the mean red fluorescence intensity within the photoconverted ROI.
-
Background correct the fluorescence intensity values.
-
Normalize the red fluorescence intensity at each time point to the intensity at time zero (immediately after photoconversion).
-
Plot the normalized red fluorescence intensity against time for each experimental condition.
-
Calculate the rate of fluorescence decay (autophagic flux) by fitting the data to an appropriate decay model.
-
-
Quantification of Dendra2-LC3 Puncta:
-
At specific time points, count the number of red Dendra2-LC3 puncta per cell.
-
Automated puncta counting can be performed using dedicated plugins in image analysis software.
-
Compare the average number of puncta per cell between different treatment groups.
-
Signaling Pathways and Experimental Workflow
Canonical Autophagy Pathway
Caption: Canonical autophagy pathway overview.
This compound Modulated ESCRT Pathway
Caption: this compound's proposed action via the ESCRT pathway.
Dendra2-LC3 Assay Experimental Workflow
Caption: Dendra2-LC3 assay workflow.
Troubleshooting and Considerations
-
Low Transfection Efficiency: Optimize transfection reagent, DNA concentration, and cell density. Consider using a stable cell line expressing Dendra2-LC3 for more consistent results.
-
Phototoxicity: Minimize the exposure of cells to excitation light, especially the 405 nm light for photoconversion. Use the lowest possible laser power and exposure times that still allow for adequate signal detection and conversion.
-
Fluorescence Bleaching: Use an anti-fade mounting medium if imaging fixed cells. For live-cell imaging, ensure the imaging conditions are optimized to minimize photobleaching.
-
Data Interpretation: An increase in Dendra2-LC3 puncta can indicate either an induction of autophagy or a blockage in the later stages of autophagic flux (i.e., impaired autophagosome-lysosome fusion). Therefore, it is crucial to analyze the rate of red fluorescence decay to accurately assess autophagic flux. The use of autophagy inhibitors like Bafilomycin A1 is essential for proper interpretation of the results.
By following these detailed protocols and considering the underlying principles, researchers can effectively utilize the Dendra2-LC3 reporter assay to investigate the modulatory effects of compounds like this compound on autophagy, providing valuable insights for basic research and drug development.
References
Application Notes: NCT-504 in Patient-Derived Fibroblast Models of Fibrosis
For Research Use Only.
Abstract
These application notes provide a comprehensive guide for the use of NCT-504, a selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, Type II Gamma (PIP4Kγ), in patient-derived fibroblast models of fibrosis.[1][2] this compound induces autophagy, a cellular process for degrading and recycling cellular components, which has been shown to play a role in the breakdown of extracellular matrix proteins.[3][4] This document details protocols for the isolation and culture of patient-derived fibroblasts, induction of a fibrotic phenotype using Transforming Growth Factor-beta 1 (TGF-β1), and the subsequent assessment of the anti-fibrotic effects of this compound.[5]
Introduction
Fibrotic diseases, such as idiopathic pulmonary fibrosis and scleroderma, are characterized by the excessive deposition of extracellular matrix (ECM), leading to organ scarring and dysfunction. A key cellular mediator in fibrosis is the myofibroblast, a specialized fibroblast that expresses alpha-smooth muscle actin (α-SMA) and produces large amounts of collagen. This compound is a potent inhibitor of PIP4Kγ that has been shown to induce autophagy. The induction of autophagy presents a potential therapeutic strategy for fibrosis, as it can promote the degradation of pro-fibrotic proteins like collagen. This document outlines the application of this compound in patient-derived fibroblast models to investigate its anti-fibrotic potential.
Mechanism of Action
This compound selectively inhibits PIP4Kγ, a lipid kinase. Inhibition of PIP4Kγ leads to an increase in autophagic flux. In the context of fibrosis, enhanced autophagy can lead to the degradation of key components of the ECM, such as collagen, thereby reducing the fibrotic burden. The proposed anti-fibrotic mechanism of this compound is illustrated in the signaling pathway diagram below.
Caption: Proposed anti-fibrotic mechanism of this compound.
Experimental Protocols
Isolation and Culture of Patient-Derived Fibroblasts
This protocol describes the establishment of primary fibroblast cultures from patient skin biopsies.
-
Materials:
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Patient skin biopsy
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DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Collagenase Type I
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Mince the biopsy into 1-2 mm pieces.
-
Digest with 1 mg/mL Collagenase Type I in DMEM for 2-4 hours at 37°C.
-
Neutralize collagenase with DMEM/10% FBS.
-
Centrifuge at 300 x g for 5 minutes and resuspend the pellet in culture medium.
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Culture in a T75 flask at 37°C and 5% CO₂.
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Passage cells upon reaching 80-90% confluency.
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Induction of Fibrotic Phenotype
This protocol details the induction of a myofibroblast-like phenotype in cultured fibroblasts.
-
Materials:
-
Patient-derived fibroblasts
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Serum-free DMEM
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Recombinant Human TGF-β1
-
-
Protocol:
-
Plate fibroblasts in the desired culture vessel.
-
Once cells reach 70-80% confluency, replace the medium with serum-free DMEM for 24 hours.
-
Stimulate cells with 10 ng/mL TGF-β1 in serum-free DMEM for 48 hours to induce differentiation into myofibroblasts.
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This compound Treatment and Assessment of Cell Viability (MTT Assay)
This protocol is for treating the fibrotic fibroblast model with this compound and assessing its effect on cell viability.
-
Materials:
-
TGF-β1 stimulated fibroblasts in 96-well plates
-
This compound stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Following TGF-β1 stimulation, treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
-
Western Blot Analysis of Fibrotic Markers
This protocol is for quantifying the expression of α-SMA and Collagen Type I.
-
Materials:
-
Treated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-α-SMA, anti-Collagen I, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 20 µg of protein per sample on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize bands using a chemiluminescent substrate.
-
Quantify band intensity and normalize to GAPDH.
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Experimental Workflow
Caption: Workflow for assessing the anti-fibrotic effects of this compound.
Data Presentation
The following tables present hypothetical data illustrating the expected outcomes of the described experiments.
Table 1: Effect of this compound on Fibroblast Viability
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.4 |
| 0.1 | 98.2 ± 4.9 |
| 1 | 96.5 ± 5.1 |
| 10 | 91.3 ± 6.2 |
| 100 | 85.7 ± 5.8 |
Table 2: Effect of this compound on Pro-Fibrotic Marker Expression
| Treatment | α-SMA Expression (Fold Change) | Collagen I Expression (Fold Change) |
| Untreated Control | 1.0 | 1.0 |
| TGF-β1 (10 ng/mL) | 4.2 ± 0.5 | 3.8 ± 0.4 |
| TGF-β1 + this compound (1 µM) | 2.5 ± 0.3 | 2.3 ± 0.3 |
| TGF-β1 + this compound (10 µM) | 1.3 ± 0.2 | 1.4 ± 0.2 |
Conclusion
This compound presents a promising avenue for the investigation of novel anti-fibrotic therapies. The protocols detailed in this document provide a framework for researchers to explore the efficacy of this compound in reducing the fibrotic phenotype in patient-derived fibroblasts. The hypothetical data suggests that this compound can decrease the expression of key fibrotic markers at concentrations that are not significantly cytotoxic. Further investigation into the anti-fibrotic mechanism of this compound is warranted.
References
- 1. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]
- 3. Autophagy: A new therapeutic target for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing NCT-504 Concentration to Avoid Cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of NCT-504 while minimizing cytotoxic effects. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Gamma (PIP4Kγ).[1] By inhibiting PIP4Kγ, this compound modulates cellular phosphoinositide levels, which in turn induces autophagy.[1][2] This process is particularly relevant in the context of neurodegenerative diseases like Huntington's disease, where this compound has been shown to promote the clearance of mutant huntingtin (mHtt) protein aggregates.[1][3]
Q2: At what concentrations is this compound typically effective without causing significant cytotoxicity?
The optimal non-toxic concentration of this compound is highly dependent on the cell line and the duration of exposure. However, existing studies provide a starting point for optimization:
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Mouse Embryonic Fibroblasts (MEFs): 10 μM for 12 hours did not affect cell viability.
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Primary Cortical Neurons: Concentrations of 5 μM or lower were found to not impact cell viability.
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293A cells: A dose-dependent decrease in huntingtin protein was observed at concentrations that did not impact cell viability.
It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q3: What is the IC50 of this compound?
The IC50 of this compound for its target enzyme, PIP4Kγ, is 15.8 μM in in vitro kinase assays. It is important to note that this is the concentration required to inhibit the enzyme's activity by 50% and not necessarily the concentration that causes 50% cell death (cytotoxicity IC50), which will vary between cell lines.
Troubleshooting Guide
Problem: I am observing high levels of cytotoxicity even at low concentrations of this compound.
Possible Cause 1: Cell Line Sensitivity
Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to perturbations in the phosphoinositide signaling pathway or the induction of autophagy.
-
Troubleshooting Tip: Perform a thorough dose-response study with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the specific cytotoxic profile for your cell line.
Possible Cause 2: Solvent Toxicity
The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
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Troubleshooting Tip: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (generally <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent at the same final concentration as in the this compound treated wells) to assess any solvent-induced cytotoxicity.
Possible Cause 3: Compound Instability
This compound may degrade or precipitate in your culture medium, leading to inconsistent results or the formation of toxic byproducts.
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Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions. Visually inspect the media for any signs of precipitation after adding the compound.
Problem: My cytotoxicity assay results are inconsistent between experiments.
Possible Cause 1: Inconsistent Cell Seeding
Variations in the number of cells seeded per well can lead to significant differences in viability assay readouts.
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Troubleshooting Tip: Ensure you have a homogenous single-cell suspension before seeding. Use a calibrated pipette and consider performing a cell count for each experiment to ensure consistency.
Possible Cause 2: "Edge Effects" in Multi-well Plates
Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability.
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Troubleshooting Tip: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity across the plate.
Possible Cause 3: Assay Interference
This compound might directly interfere with the reagents of your chosen cytotoxicity assay.
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Troubleshooting Tip: Run a cell-free control where this compound is added to the assay reagents to check for any chemical reactions that could alter the readout. If interference is suspected, consider using an alternative viability assay based on a different principle (e.g., if you are using a metabolic assay like MTT, try a membrane integrity assay like LDH).
Data Presentation
Table 1: Summary of Reported this compound Concentrations and their Effects on Cell Viability
| Cell Line | Concentration | Exposure Time | Effect on Viability | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 10 μM | 12 hours | No effect | |
| Primary Cortical Neurons | ≤ 5 μM | Not specified | No impact | |
| 293A cells | Dose-dependent | Not specified | No impact at effective concentrations for huntingtin reduction | |
| HD Patient Fibroblasts (Q45) | Various doses | 12 hours | Assessed with CellTiter-Glo |
Note: This table summarizes the currently available public data. It is strongly recommended that researchers perform their own dose-response experiments to determine the optimal non-toxic concentration of this compound for their specific experimental setup.
Experimental Protocols
1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is indicative of their viability.
-
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
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96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or acidic isopropanol)
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Plate reader
-
-
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the respective wells. Include vehicle-only controls.
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Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Materials:
-
Commercially available LDH cytotoxicity assay kit
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This compound stock solution (in DMSO)
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Complete cell culture medium
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96-well cell culture plates
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Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound and vehicle control for the desired time.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents.
-
Incubate as recommended by the kit protocol.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
This compound stock solution (in DMSO)
-
Cell culture dishes or plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the desired concentrations of this compound and vehicle control.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
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Mandatory Visualizations
Caption: this compound signaling pathway leading to autophagy.
Caption: Workflow for optimizing this compound concentration.
References
Potential off-target effects of NCT-504 in neuronal cells
Welcome to the technical support center for NCT-504. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in neuronal cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, type II gamma (PIP4Kγ).[1][2] It functions by binding to a site on the enzyme that is different from the ATP-binding site, thereby modulating its activity without directly competing with ATP.[3] The inhibition of PIP4Kγ by this compound has been shown to increase autophagic flux and lead to the clearance of mutant huntingtin (mHtt) protein aggregates, which is a key pathological feature of Huntington's disease.[4][5]
Q2: What is the reported potency and selectivity of this compound for its primary target, PIP4Kγ?
A2: this compound has a reported IC50 of 15.8 µM for PIP4Kγ in a lipid phosphorylation assay. In a binding assay, the dissociation constant (Kd) was determined to be 354 nM.
Q3: What are the known off-target effects of this compound on other PIP4K isoforms?
A3: this compound exhibits selectivity for PIP4Kγ over the other two isoforms, PIP4Kα and PIP4Kβ. It weakly inhibits PIP4Kα with an IC50 between 50 µM and 100 µM and does not inhibit PIP4Kβ at concentrations up to 50 µM.
Q4: Has this compound been screened against a broader panel of kinases to assess its selectivity?
A4: Yes, this compound has been profiled against a panel of 442 human kinases. It was found to be highly selective for PIP4Kγ, with greater than 65% inhibition observed only for PIP4Kγ at a concentration of 10 µM. However, at a concentration of 40 µM, it showed some activity against RSK1 (Kin.Dom.2-C-terminal) and GAK.
Q5: Does this compound affect cell viability in neuronal cells?
A5: At effective concentrations for reducing mutant huntingtin protein, this compound has been shown to not affect cell viability. For example, treatment of mouse embryonic fibroblasts (MEFs) with 10 µM this compound for 12 hours did not impact cell viability. Similarly, it was used at non-toxic concentrations in primary rodent cortical neurons.
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Inhibition Data | Assay Type | Reference |
| PIP4Kγ | IC50 of 15.8 µM | Lipid Phosphorylation Assay | |
| PIP4Kγ | Kd = 354 nM | Binding Assay (DiscoverX KINOMEscan) | |
| PIP4Kα | Weakly inhibits (IC50 between 50 µM and 100 µM) | Enzyme Assay | |
| PIP4Kβ | Does not inhibit | Enzyme Assay | |
| Panel of 442 Human Kinases | Active against only PIP4Kγ (>65% inhibition at 10 µM) | Binding Assay (DiscoverX KINOMEscan) | |
| RSK1 (Kin.Dom.2-C-terminal) | 40 µM | Kinase Assay | |
| GAK | 42 µM | Kinase Assay |
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity Observed in Neuronal Cultures
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Question: We are observing significant cell death in our primary neuronal cultures treated with this compound, even at concentrations reported to be non-toxic. What could be the cause?
-
Answer:
-
High Compound Concentration: Although this compound is reported to be non-toxic at 10 µM in MEFs, primary neurons can be more sensitive. Consider performing a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal cell type.
-
Off-Target Kinase Inhibition: At higher concentrations (e.g., >20 µM), this compound may inhibit other kinases such as RSK1 and GAK, which could contribute to cytotoxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a level known to be non-toxic to your cells.
-
Culture Conditions: The health and density of neuronal cultures can influence their sensitivity to compounds. Ensure your cultures are healthy and at an appropriate confluency before treatment.
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Issue 2: Inconsistent Reduction of Mutant Huntingtin (mHtt) Protein Levels
-
Question: We are seeing variable or no reduction in mHtt protein levels after this compound treatment in our neuronal model. What are the possible reasons?
-
Answer:
-
Suboptimal Compound Concentration or Treatment Duration: The effect of this compound on mHtt levels is concentration and time-dependent. An initial time course and dose-response experiment is recommended to determine the optimal conditions for your specific cell model.
-
Impaired Autophagy Pathway: this compound reduces mHtt by enhancing autophagic flux. If the autophagy pathway in your cells is compromised for other reasons, the effect of this compound may be diminished. You can assess the baseline autophagic flux in your cells using an LC3 turnover assay.
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Cell Model Specificity: The cellular context can influence the response to this compound. The effects have been demonstrated in various cell types, including HEK293T, PC12, primary cortical and striatal neurons, and patient fibroblasts. Differences in the expression levels of PIP4Kγ or other interacting partners could affect the outcome.
-
Experimental Protocols
Protocol 1: Assessment of Autophagy Flux using Dendra2-LC3 Reporter in Primary Neurons
This protocol is adapted from studies investigating the effect of this compound on autophagy in primary rodent cortical neurons.
-
Transfection of Neurons:
-
Culture primary cortical neurons on glass-bottom dishes.
-
At day in vitro (DIV) 4, transfect the neurons with a Dendra2-LC3 reporter plasmid using a suitable transfection reagent for primary neurons.
-
-
This compound Treatment:
-
Allow 48 hours for reporter expression.
-
Treat the transfected neurons with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 24, 48, 72 hours).
-
-
Photoconversion of Dendra2-LC3:
-
Before imaging, expose the cells to intense blue light (e.g., 405 nm laser) to irreversibly convert the Dendra2-LC3 from a green to a red fluorescent protein.
-
-
Live-Cell Imaging:
-
Acquire images in both the green and red channels at multiple time points after photoconversion (e.g., 0, 2, 4, 6 hours).
-
-
Data Analysis:
-
Quantify the number and intensity of red puncta (representing autolysosomes) and green puncta (representing newly formed autophagosomes) over time.
-
An increase in the rate of decline of red puncta and a concurrent increase in green puncta in this compound treated cells compared to control indicates an increase in autophagy flux.
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Protocol 2: Measurement of Phosphoinositide Levels by HPLC
This protocol is based on the methodology used to measure changes in phosphoinositide levels following this compound treatment.
-
Cell Treatment and Lysate Preparation:
-
Plate cells (e.g., MEFs) and treat with this compound or DMSO for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with a suitable extraction buffer.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a mixture of chloroform, methanol, and HCl.
-
Separate the organic and aqueous phases by centrifugation. The lower organic phase contains the phosphoinositides.
-
-
Derivatization (Optional but Recommended for HPLC-MS):
-
Derivatize the extracted lipids to enhance their detection by mass spectrometry.
-
-
HPLC-MS/MS Analysis:
-
Inject the lipid extract onto a suitable HPLC column (e.g., a normal-phase silica column).
-
Separate the different phosphoinositide species using a gradient elution.
-
Detect and quantify the phosphoinositides using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the levels of each phosphoinositide species (e.g., PI5P, PI(3,5)P2, PI3P) relative to an internal standard and normalize to the total protein concentration of the cell lysate.
-
Compare the levels in this compound treated samples to the vehicle-treated controls.
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Visualizations
Caption: this compound signaling pathway in neuronal cells.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach improves symptoms of Huntington’s disease in animal models. [blogs.bcm.edu]
NCT-504 stability in cell culture media over time
Welcome to the technical support center for NCT-504. This resource is designed for researchers, scientists, and drug development professionals, providing detailed information and guidance for the effective use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO. These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Q2: What is the stability of this compound in cell culture media over time?
A2: Currently, there is no publicly available quantitative data on the stability of this compound in various cell culture media (e.g., DMEM, RPMI-1640) at 37°C. The stability of a small molecule in aqueous and complex biological media can be influenced by several factors, including its chemical structure, the pH and composition of the medium, the presence of serum proteins, incubation temperature, and duration. For long-term experiments, it is advisable to empirically determine the stability of this compound under your specific experimental conditions. A protocol for assessing stability is provided in the "Experimental Protocols" section. For experiments lasting longer than 48-72 hours, consider replacing the media with freshly prepared this compound to ensure a consistent concentration.
Q3: At what concentrations has this compound been used in cell culture experiments?
A3: this compound has been used in a range of concentrations, typically from 500 nM to 23 µM, depending on the cell type and the experimental endpoint. For example, concentrations of 5 µM and 10 µM have been shown to induce autophagy in HEK293T cells within 2-6 hours. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a selective, allosteric inhibitor of PIP4Kγ (Phosphatidylinositol-5-Phosphate 4-Kinase, Gamma) with an IC50 of 15.8 µM. Inhibition of PIP4Kγ leads to an elevation in the cellular levels of the signaling lipids PI(3,5)P2, PI3P, and PI5P. This alteration in phosphoinositide levels enhances autophagy and promotes the degradation of aggregation-prone proteins, such as mutant huntingtin (mHTT) and Tau, through the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway and the formation of multivesicular bodies (MVB).
Data Presentation
Table 1: this compound Experimental Parameters in Cell Culture
| Cell Line | Concentration | Incubation Time | Observed Effect |
| HEK293T | 2 µM | 48 hours | Decreased huntingtin aggregates |
| HEK293T | 5 µM, 10 µM | 2 hours, 6 hours | Induced autophagosome formation |
| PC12 | 23 µM | 24 hours | Reduced Htt(exon1)-Q103 levels |
| MEFs | 10 µM | 12 hours | No effect on cell viability |
| Striatal cells (STHdhQ111) | 5 µM | 12 hours | 40% decrease in mHtt levels |
| Primary Cortical Neurons | 500 nM, 1 µM | Up to 72 hours | Stimulated autophagy flux |
Table 2: this compound Storage and Handling
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Store desiccated. |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the half-life of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Sterile, conical tubes
-
Incubator at 37°C with 5% CO2
-
HPLC-MS or a suitable analytical method for this compound quantification
-
DMSO (anhydrous)
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration (e.g., 10 µM).
-
Aliquot the this compound-containing medium into several sterile tubes.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated analytical method like HPLC-MS.
-
Plot the concentration of this compound versus time and calculate the half-life of the compound in the medium.
Protocol 2: Western Blot Analysis of this compound-Induced Autophagy
Objective: To measure the effect of this compound on autophagy markers (e.g., LC3-II) in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
Bafilomycin A1 (optional, for autophagy flux studies)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies (e.g., anti-LC3B, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 5 µM, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 6 hours). For autophagy flux analysis, a set of wells can be co-treated with Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the this compound treatment.
-
After incubation, wash the cells twice with cold PBS.
-
Lyse the cells in lysis buffer, scrape, and collect the lysates.
-
Determine the protein concentration of each lysate using a suitable assay (e.g., BCA).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3B and a loading control (e.g., GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the LC3-II signal to the loading control. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of Bafilomycin A1 indicates an increase in autophagy flux.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for this compound stability testing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of compound activity in long-term experiments (>48h) | 1. Degradation of this compound: The compound may not be stable in the culture medium at 37°C for extended periods. 2. Metabolism by cells: Cells may metabolize the compound over time. | 1. Perform a stability test as described in Protocol 1 to determine the half-life of this compound in your specific medium. 2. For long-term treatments, replace the medium with fresh this compound-containing medium every 24-48 hours. |
| High cellular toxicity observed | 1. Concentration is too high: The effective concentration may be lower than the toxic concentration. 2. Solvent toxicity: The final concentration of DMSO may be too high (typically should be <0.5%). 3. Off-target effects: At high concentrations, the compound may inhibit other kinases or cellular processes. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. 2. Ensure the final DMSO concentration is as low as possible and consistent across all conditions, including the vehicle control. 3. Use the lowest effective concentration of this compound. |
| Inconsistent results between experiments | 1. Inconsistent compound concentration: Errors in pipetting, serial dilutions, or degradation of stock solution due to improper storage. 2. Cell culture variability: Differences in cell density, passage number, or overall cell health. | 1. Prepare a master mix of this compound in the medium for all treatments to ensure consistency. Aliquot and store stock solutions properly. 2. Standardize cell seeding density and use cells within a consistent passage number range. Monitor cell health regularly. |
| No observable effect on autophagy or protein degradation | 1. Concentration is too low: The concentration used may be insufficient to inhibit PIP4Kγ in your cell line. 2. Incubation time is too short: The effect of this compound on protein levels may require longer incubation times. 3. Cell line is not responsive: The targeted pathway may not be active or essential in your chosen cell line. | 1. Perform a dose-response experiment. 2. Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal treatment duration. 3. Confirm the expression of PIP4Kγ in your cell line and consider using a positive control for autophagy induction. |
References
Addressing discrepancies in NCT-504 biochemical vs. cellular potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCT-504. The information is designed to address potential discrepancies between biochemical and cellular potency measurements and to offer guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the reported biochemical potency of this compound against its primary target, PIP4Kγ?
This compound is a selective allosteric inhibitor of PIP4Kγ.[1] Its inhibitory activity has been characterized using different in vitro assays, which have yielded distinct potency values. In a reconstituted lipid phosphorylation assay using full-length PIP4Kγ, this compound demonstrated an IC50 of 15.8 μM.[2][3] In contrast, a DiscoverX KINOMEscan binding assay reported a dissociation constant (Kd) of 354 nM.[2][4]
Q2: Why is there a significant discrepancy between the IC50 from the enzymatic assay and the Kd from the binding assay for this compound?
The observed difference in potency is likely due to the allosteric mechanism of inhibition of this compound. Allosteric inhibitors do not bind to the active site of the enzyme but to a different site, inducing a conformational change that affects enzyme activity. This can lead to different potency readouts depending on the assay format. Binding assays like KINOMEscan measure the direct interaction of the compound with the kinase, whereas enzymatic assays measure the functional consequence of that binding on substrate phosphorylation. Such discrepancies between binding and functional assays have been observed for other allosteric modulators.
Q3: How does the cellular potency of this compound compare to its biochemical potency?
In cellular assays, this compound shows activity at concentrations that are more aligned with the biochemical IC50 value. For instance, treatment of HEK293T cells with 5 µM and 10 µM this compound for a few hours was sufficient to induce autophagy. Similarly, a dose-dependent reduction in mutant huntingtin (mHtt) protein levels was observed in various cell lines at concentrations in the low micromolar range. For example, 2 µM this compound was shown to suppress the accumulation of HTT-exon1 aggregates in HEK293T cells.
Q4: What are the known cellular effects of this compound?
This compound has been shown to induce autophagy, a cellular process for degrading and recycling cellular components. This induction of autophagy by this compound is linked to its ability to reduce the levels of mutant huntingtin protein, which is implicated in Huntington's disease. Mechanistically, inhibition of PIP4Kγ by this compound leads to an elevation of cellular levels of phosphoinositides such as PI5P, PI(3,5)P2, and PI3P.
Data Presentation
Table 1: Biochemical Potency of this compound Against PIP4K Isoforms
| Kinase Target | Assay Type | Potency (IC50/Kd) | Reference |
| PIP4Kγ | Reconstituted Lipid Phosphorylation | 15.8 µM (IC50) | |
| PIP4Kγ | DiscoverX KINOMEscan Binding Assay | 354 nM (Kd) | |
| PIP4Kα | Isolated Enzyme Assay | 50-100 µM (IC50) | |
| PIP4Kβ | Isolated Enzyme Assay | 50-100 µM (IC50) |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| HEK293T | Autophagosome Formation | 5 µM, 10 µM | Induced autophagosome formation | |
| HEK293T | GFP-Htt(exon1)-Q74 Aggregate Reduction | 2 µM | Decreased huntingtin aggregates | |
| 293A | Huntingtin Protein Level Reduction (FRET) | Dose-dependent | Decreased huntingtin protein levels | |
| Atg7+/+ MEFs | GFP-Htt(exon1)-Q74 Aggregate Reduction | Not specified | Lowered levels of aggregates | |
| Atg7-/- MEFs | GFP-Htt(exon1)-Q74 Aggregate Reduction | Not specified | Failed to lower aggregates | |
| MEFs | Cell Viability | 10 µM | No effect on cell viability (12 hours) |
Troubleshooting Guide
Issue 1: Observed cellular potency is significantly different from the biochemical IC50.
This is a common challenge in drug discovery. Several factors can contribute to discrepancies between biochemical and cellular assay results.
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Potential Cause 1: Cell Permeability and Efflux.
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Troubleshooting Step: Assess the cell permeability of this compound. If the compound has poor membrane permeability, its intracellular concentration will be lower than the concentration in the culture medium, leading to lower apparent cellular potency. Conversely, active influx transporters could increase intracellular concentrations. Efflux pumps can actively remove the compound from the cell, also reducing its effective intracellular concentration. Consider using cellular thermal shift assays (CETSA) or mass spectrometry-based approaches to quantify intracellular compound levels.
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Potential Cause 2: Target Engagement in a Cellular Context.
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Troubleshooting Step: The intracellular environment is much more complex than a purified biochemical assay. High intracellular ATP concentrations can compete with ATP-competitive inhibitors. Although this compound is an allosteric inhibitor, the presence of scaffolding proteins, post-translational modifications, and the localization of PIP4Kγ within specific cellular compartments can all influence compound binding and efficacy. Target engagement assays, such as those using probe-based chemoproteomics, can confirm that this compound is binding to PIP4Kγ within the cell.
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Potential Cause 3: Off-Target Effects.
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Troubleshooting Step: While this compound was found to be highly selective in a screen of 442 kinases, it is still possible that it has off-target effects in a cellular context that contribute to the observed phenotype. To investigate this, consider performing washout experiments to see if the cellular effect is reversible. Additionally, using structurally distinct inhibitors of PIP4Kγ or employing genetic approaches like siRNA or CRISPR to knockdown PIP4Kγ can help validate that the observed cellular phenotype is on-target.
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Issue 2: High variability in experimental results.
Inconsistent results can arise from various sources in both biochemical and cellular assays.
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Potential Cause 1: Compound Stability and Solubility.
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Troubleshooting Step: Ensure that this compound is fully dissolved in the solvent (e.g., DMSO) and that the final concentration of the solvent is consistent across all experimental conditions and does not exceed a level that affects cell viability or enzyme activity. This compound may precipitate in aqueous assay buffers, especially at higher concentrations. Visually inspect for any precipitation. Prepare fresh dilutions from a stock solution for each experiment.
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Potential Cause 2: Assay Conditions and Reagents.
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Troubleshooting Step: For biochemical assays, ensure the quality and concentration of the enzyme, substrate, and ATP are consistent. For cellular assays, factors such as cell density, passage number, and serum concentration in the culture medium can influence the results. Standardize these parameters across all experiments. Use appropriate positive and negative controls to ensure the assay is performing as expected.
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Experimental Protocols
1. In Vitro PIP4Kγ Kinase Assay (Reconstituted Lipid Phosphorylation)
This protocol is a generalized procedure based on descriptions of similar assays.
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Reagents:
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Recombinant full-length PIP4Kγ enzyme
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PI5P substrate
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[γ-³²P]ATP or [γ-³³P]ATP
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Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS)
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This compound dissolved in DMSO
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Stop solution (e.g., 4M HCl)
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Scintillation fluid
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Procedure:
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Prepare a serial dilution of this compound in DMSO.
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In a microplate, add the kinase reaction buffer.
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Add the this compound dilutions or DMSO (vehicle control) to the wells.
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Add the PIP4Kγ enzyme and incubate for 10-15 minutes at room temperature to allow for compound binding.
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Initiate the kinase reaction by adding a mixture of PI5P substrate and [γ-³²P]ATP.
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Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
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Stop the reaction by adding the stop solution.
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Spot the reaction mixture onto a P81 phosphocellulose paper.
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Wash the paper multiple times with phosphoric acid to remove unincorporated ATP.
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Add scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.
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Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
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2. Cellular Autophagy Assay (LC3-II Western Blot)
This protocol measures the conversion of LC3-I to LC3-II, a marker of autophagosome formation.
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Reagents:
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HEK293T cells (or other suitable cell line)
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Complete culture medium (e.g., DMEM with 10% FBS)
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This compound dissolved in DMSO
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Bafilomycin A1 (optional, to block autophagosome-lysosome fusion and measure autophagic flux)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibody against LC3
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Primary antibody against a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescence substrate
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Procedure:
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Seed HEK293T cells in a multi-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2, 6, or 12 hours).
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(Optional) For measuring autophagic flux, add Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the this compound treatment.
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
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Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescence substrate and an imaging system.
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Strip the membrane and re-probe with the loading control antibody.
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Quantify the band intensities for LC3-II and normalize to the loading control. An increase in the LC3-II/LC3-I ratio or the accumulation of LC3-II in the presence of Bafilomycin A1 indicates an induction of autophagy.
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Visualizations
Caption: this compound allosterically inhibits PIP4Kγ, leading to increased levels of PI5P, PI3P, and PI(3,5)P2, which in turn induces autophagy and subsequent degradation of mutant huntingtin protein.
Caption: A logical workflow for troubleshooting discrepancies between the biochemical and cellular potency of a compound like this compound.
References
How to determine non-toxic concentrations of NCT-504
Welcome to the Technical Support Center for NCT-504. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining non-toxic concentrations of this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Gamma (PIP4Kγ). Its primary mechanism of action involves the inhibition of PIP4Kγ, which leads to an increase in autophagic flux[1][2][3]. This enhanced autophagy helps in the clearance of cellular waste, including aggregated proteins like mutant huntingtin, which is implicated in Huntington's disease.
Q2: What are some reported non-toxic concentrations of this compound in different cell lines?
A2: The non-toxic concentrations of this compound can vary depending on the cell line and the duration of exposure. Published studies have reported the following concentrations to be non-toxic:
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Mouse Embryonic Fibroblasts (MEFs): 10 μM for 12 hours did not affect cell viability.
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Primary Cortical Neurons: Concentrations of 5 μM or lower were found to not impact the viability of cortical neurons.
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HEK293T cells: Treatment with 2 μM for 48 hours was used to assess the reduction of huntingtin aggregates without reported toxicity.
It is crucial to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q3: What is the recommended solvent for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. When preparing working dilutions in cell culture media, it is important to ensure the final DMSO concentration is below the toxic threshold for your specific cell line, which is generally less than 0.5%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Troubleshooting Guides
This section addresses specific issues you might encounter when determining the non-toxic concentration of this compound.
| Problem ID | Issue | Possible Causes | Troubleshooting Steps |
| NCT-V-01 | High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the outer edges of the plate. 3. Pipetting errors: Inaccurate dispensing of cells, compound, or assay reagents. | 1. Ensure you have a homogenous single-cell suspension before seeding. Visually inspect the plate under a microscope after seeding to confirm even distribution. 2. Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Use calibrated multichannel pipettes and ensure consistent technique. |
| NCT-V-02 | Unexpectedly high cytotoxicity at low concentrations of this compound. | 1. Solvent toxicity: The final concentration of DMSO may be too high for your cell line. 2. Compound instability: this compound may degrade in the culture medium, leading to toxic byproducts. 3. Cellular sensitivity: Your cell line may be particularly sensitive to the inhibition of PIP4Kγ. | 1. Perform a vehicle control with varying concentrations of DMSO to determine the toxic threshold for your cell line. Ensure the final DMSO concentration in your experiment is well below this level (typically <0.5%). 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Test a wider range of lower concentrations and consider shorter incubation times. |
| NCT-V-03 | No dose-dependent decrease in cell viability at high concentrations of this compound. | 1. Compound precipitation: this compound may be precipitating out of the culture medium at higher concentrations. 2. Assay interference: this compound may be directly interacting with the assay reagents. 3. Cell line resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound. | 1. Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, consider using a different solvent or reducing the highest concentration tested. 2. Run a cell-free control by adding this compound to the assay reagents in wells without cells to check for any direct chemical reactions that could alter the readout. 3. Consider extending the incubation time or using a more sensitive cell viability assay (e.g., an ATP-based assay). |
| NCT-V-04 | High background in colorimetric assays (e.g., MTT, MTS). | 1. Phenol red interference: Phenol red in the culture medium can contribute to background absorbance. 2. Compound color: If this compound has a color, it may interfere with the absorbance reading. 3. Contamination: Bacterial or fungal contamination can lead to high background signals. | 1. Use phenol red-free medium for the duration of the assay. 2. Include a "compound only" control (this compound in medium without cells) and subtract this background absorbance from the experimental wells. 3. Regularly check cell cultures for contamination and practice good aseptic technique. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound Cytotoxicity Testing
| Parameter | Recommendation | Rationale |
| Starting Concentration | 100 µM | To establish a high concentration that is likely to induce toxicity. |
| Serial Dilution Factor | 1:2 or 1:3 | To create a comprehensive dose-response curve. |
| Number of Concentrations | 8-12 | To accurately determine the IC50 value (if toxicity is observed). |
| Lowest Concentration | Sub-micromolar range (e.g., 0.1 µM) | To identify the non-toxic concentration range. |
Table 2: Suggested Incubation Times for this compound Cytotoxicity Assays
| Incubation Time | Purpose |
| 24 hours | To assess acute cytotoxicity. |
| 48 hours | To evaluate the effects of longer-term exposure. |
| 72 hours | To determine the impact on cell proliferation over a longer period. |
Experimental Protocols
Below are detailed protocols for common cytotoxicity assays to determine the non-toxic concentration range of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
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This compound stock solution (in DMSO)
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Cell line of interest
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Complete culture medium
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96-well flat-bottom plates
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count your cells.
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Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Compound Treatment:
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Prepare serial dilutions of this compound in complete culture medium.
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Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
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Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls (medium only).
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition and Incubation:
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After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization and Measurement:
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Visually confirm the formation of purple formazan crystals under a microscope.
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Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
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Incubate the plate in the dark at room temperature for at least 2 hours.
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Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
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LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.
Materials:
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This compound stock solution (in DMSO)
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Cell line of interest
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Complete culture medium
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96-well flat-bottom plates
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Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
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Microplate reader
Procedure:
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Cell Seeding and Compound Treatment:
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Follow steps 1 and 2 from the MTT assay protocol.
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It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
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Sample Collection:
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After the desired incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.
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Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
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LDH Reaction:
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Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
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Add the reaction mixture to each well containing the supernatant.
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Incubate the plate at room temperature for the time specified in the kit's protocol (typically up to 30 minutes), protected from light.
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Measurement:
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Add the stop solution provided in the kit to each well.
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Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of >600 nm.
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Calculation of Cytotoxicity:
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Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
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Mandatory Visualizations
Caption: this compound inhibits PIP4Kγ, increasing autophagy and promoting mutant huntingtin clearance.
Caption: Experimental workflow for determining the non-toxic concentration of this compound.
References
Technical Support Center: NCT-504 and Autophagy Induction
Welcome to the technical support center for NCT-504. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound for autophagy induction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4Kγ) with a reported IC₅₀ of 15.8 μM in lipid phosphorylation assays.[1] Its primary mechanism of action is the induction of autophagic flux. By inhibiting PIP4Kγ, this compound leads to an elevation of key phosphoinositide signaling lipids, including PI(3,5)P₂, PI3P, and PI5P, which are positive regulators of autophagy.[1]
Q2: How does this compound induce autophagy?
This compound can induce autophagy through at least two distinct pathways:
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Canonical Autophagy: This pathway is dependent on the core autophagy machinery, including the protein Atg7. Inhibition of PIP4Kγ by this compound promotes the formation of autophagosomes and their subsequent fusion with lysosomes to form autolysosomes, leading to the degradation of cellular components.[2]
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Non-Canonical Autophagy: Recent evidence suggests that this compound can also promote the degradation of proteins like mutant huntingtin (mHTT) and Tau through a pathway independent of canonical autophagy (Atg7-independent). This alternative route involves the upregulation of the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway and the proliferation of multivesicular bodies (MVB), which then traffic cargo for degradation.[3]
This dual mechanism is a critical consideration when designing experiments and interpreting results.
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage is crucial for maintaining the stability and activity of this compound.
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Powder: Store at -20°C for up to 3 years.
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Stock Solution (in DMSO): Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions to ensure maximum solubility.
Q4: What is the recommended working concentration for this compound?
The optimal working concentration of this compound is cell-type dependent and should be determined empirically. However, published studies have used concentrations ranging from 5 µM to 23 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: Variability in Autophagy Induction with this compound
Users may encounter variability in the extent of autophagy induction when using this compound. This guide addresses common issues and provides potential solutions.
Issue 1: Little to No Induction of Autophagy Observed
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment (e.g., 1, 5, 10, 20 µM) to determine the optimal concentration for your cell line. The IC₅₀ can vary between cell lines. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment duration. Autophagy is a dynamic process, and the peak response may vary. |
| Low Expression of PIP4Kγ in the Cell Line | Verify the expression level of PIP4Kγ (gene name: PIP4K2C) in your cell line of interest using resources like the Human Protein Atlas or by performing qPCR or Western blot. Cell lines with low PIP4Kγ expression may be less responsive to this compound. |
| This compound Instability in Media | While this compound is relatively stable in aqueous solutions, prolonged incubation in complex cell culture media at 37°C could lead to degradation. Consider replenishing the media with fresh this compound for long-term experiments (>24 hours). |
| Cell Confluency | High cell confluency can inhibit autophagy. Ensure that cells are in the exponential growth phase and not overly confluent when treating with this compound. |
| Serum Effects | Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. If variability is high, consider reducing the serum concentration during treatment or using serum-free media, ensuring this does not independently affect autophagy levels. |
| Incorrect Assessment of Autophagy | An increase in LC3-II levels alone is not sufficient to confirm autophagy induction. It is crucial to measure autophagic flux. See the "Experimental Protocols" section for details on performing an autophagic flux assay. |
Issue 2: Inconsistent Results Between Experiments
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | Standardize cell passage number, seeding density, and confluency at the time of treatment. Genetic drift can occur in cell lines over time, leading to phenotypic changes. |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure complete dissolution in DMSO before diluting in media. |
| Focus on Canonical Autophagy Markers Only | As this compound can act through a non-canonical pathway, solely relying on LC3-II conversion might not capture the full effect. Consider assessing markers of the ESCRT pathway or the degradation of specific protein targets (e.g., mutant huntingtin). |
| Issues with Western Blotting for LC3 | The detection of LC3-II can be challenging. Use appropriate gel percentages (12-15%) and transfer conditions optimized for small proteins. Ensure consistent loading and use a reliable loading control. |
| Misinterpretation of p62/SQSTM1 Levels | p62/SQSTM1 is a cargo receptor that is degraded during autophagy. A decrease in p62 levels is indicative of increased autophagic flux. An accumulation of p62 suggests a blockage in the later stages of autophagy. |
Data Presentation
This compound Activity and Treatment Conditions
| Parameter | Value/Condition | Cell Line(s) | Reference |
| IC₅₀ (PIP4Kγ inhibition) | 15.8 µM (lipid phosphorylation assay) | N/A | |
| Effective Concentration | 5 µM - 23 µM | HEK293T, PC12, Striatal cells | |
| Incubation Time | 2 - 72 hours | Various | |
| Effect on Cell Viability | No significant effect at 10 µM for 12 hours | MEFs |
Experimental Protocols
1. Autophagic Flux Assay by Western Blot
This protocol is essential to distinguish between an increase in autophagosome formation (induction of autophagy) and a blockage of autophagosome degradation.
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Cell Seeding: Plate cells to reach 60-70% confluency on the day of the experiment.
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Treatment Groups:
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Vehicle control (e.g., DMSO)
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This compound at the desired concentration
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Lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM)
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This compound + Lysosomal inhibitor (add the lysosomal inhibitor for the last 2-4 hours of the this compound treatment)
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Incubation: Treat cells with this compound for the desired time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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Western Blotting:
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Separate 20-30 µg of protein on a 12-15% SDS-PAGE gel.
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Transfer to a PVDF membrane.
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Block with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with primary antibodies for LC3 and p62/SQSTM1 overnight at 4°C.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize bands using an ECL detection system.
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Interpretation: A significant increase in LC3-II levels in the "this compound + Lysosomal inhibitor" group compared to the "Lysosomal inhibitor" only group indicates an increase in autophagic flux. A decrease in p62 levels with this compound treatment also suggests increased flux.
2. Immunofluorescence for LC3 Puncta
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Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate.
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Treatment: Treat cells with this compound and controls as described above.
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Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
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Blocking: Block with 1% BSA in PBS for 30 minutes.
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Primary Antibody Incubation: Incubate with LC3 primary antibody overnight at 4°C.
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Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
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Mounting and Imaging: Mount coverslips on slides with a mounting medium containing DAPI. Visualize and quantify LC3 puncta using a fluorescence microscope. An increase in the number of puncta per cell is indicative of autophagosome accumulation.
Signaling Pathways and Workflows
Caption: this compound signaling pathways in autophagy induction.
Caption: Experimental workflow for assessing autophagic flux.
Caption: Logical troubleshooting workflow for this compound experiments.
References
Technical Support Center: NCT-504 Allosteric Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NCT-504, a selective allosteric inhibitor of PIP4Kγ.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Gamma (PIP4Kγ).[1][2] It is being investigated for its potential therapeutic effects in Huntington's disease.[1][3][4]
Q2: How does the allosteric inhibition mechanism of this compound affect experimental design?
This compound's allosteric mechanism means it does not bind to the ATP-binding site of PIP4Kγ. Instead, it modulates the enzyme's activity through a secondary site. This is supported by evidence that this compound does not inhibit the intrinsic ATP-hydrolytic activity of PIP4Kγ in the absence of its substrate, PI5P. This is a critical consideration for assay design, as assays that only measure ATP consumption without the presence of the PI5P substrate may not accurately reflect the inhibitory activity of this compound.
Q3: Why do I observe a significant difference in the potency of this compound between my biochemical and cellular assays?
It is not uncommon to observe discrepancies in the potency of allosteric inhibitors like this compound across different assay formats. For instance, this compound has a reported Kd of 354 nM in a binding assay, while its IC50 in a reconstituted enzymatic assay is 15.8 µM. Such differences can arise from several factors, including the specific conformations of the target protein in different assay conditions and the presence of interacting partners in a cellular context that may influence inhibitor binding and efficacy.
Troubleshooting Guide
Issue 1: High variability or lack of inhibition in a biochemical PIP4Kγ enzymatic assay.
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Potential Cause 1: Incorrect assay setup for an allosteric inhibitor.
-
Troubleshooting Tip: Ensure that the assay includes the substrate PI5P. This compound's inhibitory effect is dependent on the presence of this substrate. Assays measuring only ATP hydrolysis by PIP4Kγ in the absence of PI5P will likely not show inhibition by this compound.
-
-
Potential Cause 2: Suboptimal enzyme or substrate concentrations.
-
Troubleshooting Tip: Titrate both the PIP4Kγ enzyme and PI5P substrate to determine the optimal concentrations for your assay window. The inhibitory effect of allosteric modulators can be sensitive to substrate concentration.
-
-
Potential Cause 3: Issues with compound solubility.
-
Troubleshooting Tip: this compound is typically dissolved in DMSO. Ensure that the final DMSO concentration in your assay is consistent across all wells and is at a level that does not affect enzyme activity. If you suspect solubility issues, sonicate the stock solution and visually inspect for any precipitation.
-
Issue 2: Discrepancy between biochemical IC50 and cellular potency.
-
Potential Cause 1: Cell permeability and efflux.
-
Troubleshooting Tip: The compound may have poor cell permeability or be actively removed from the cell by efflux pumps. Consider using cell lines with known expression levels of common efflux pumps or using efflux pump inhibitors to test this possibility.
-
-
Potential Cause 2: Off-target effects in cells.
-
Troubleshooting Tip: While this compound is reported to be highly selective for PIP4Kγ, it is good practice to include control experiments. This could involve using a structurally related but inactive compound, or testing the effect of this compound in a PIP4Kγ knockout/knockdown cell line.
-
-
Potential Cause 3: Different protein conformations in vitro vs. in cellulo.
-
Troubleshooting Tip: The conformation of PIP4Kγ and its interaction with other proteins inside the cell can differ from the purified, recombinant protein used in biochemical assays. This can affect the binding and efficacy of an allosteric inhibitor. This is an inherent challenge with allosteric modulators, and the results from both types of assays should be considered in conjunction.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 | 15.8 µM | Reconstituted PIP4Kγ enzymatic assay | |
| Kd | 354 nM | DiscoverX KINOMEscan binding assay | |
| Selectivity | No significant inhibition of PIP4Kα or PIP4Kβ at 50 µM | Isolated enzyme assays |
Experimental Protocols
Reconstituted PIP4Kγ Enzymatic Assay
This protocol is based on the methodology used to determine the IC50 of this compound.
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Objective: To measure the inhibition of PIP4Kγ activity by this compound.
-
Materials:
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Full-length purified PIP4Kγ enzyme.
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PI5P substrate.
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ATP (radiolabeled or with a detection system like ADP-Glo).
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This compound dissolved in DMSO.
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Assay buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.4).
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Microplates.
-
-
Procedure:
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Prepare a serial dilution of this compound in DMSO.
-
Add the this compound dilutions to the microplate wells. Include a DMSO-only control.
-
Add the PIP4Kγ enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of PI5P and ATP.
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
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Detect the product formation (e.g., phosphorylated PI5P or ADP).
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Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable curve-fitting software.
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Cellular Assay for Mutant Huntingtin (mHtt) Protein Levels
This protocol describes a general method to assess the effect of this compound on mHtt levels in cells.
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Objective: To determine the effect of this compound on the levels of mutant huntingtin protein.
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Materials:
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A cell line expressing mutant huntingtin (e.g., PC12 cells with inducible GFP-Htt(exon1)-Q103 or immortalized striatal cells from knock-in HD mice).
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This compound dissolved in DMSO.
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Cell culture medium and supplements.
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Lysis buffer.
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Antibodies for Western blotting (anti-Htt, loading control like anti-tubulin).
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Alternatively, an anti-Htt FRET assay can be used.
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-
Procedure:
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Plate the cells at a suitable density and allow them to adhere.
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If using an inducible system, induce the expression of mHtt.
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Treat the cells with a range of concentrations of this compound or DMSO as a control.
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Incubate for the desired time period (e.g., 24-72 hours).
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Harvest the cells and prepare cell lysates.
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Determine the protein concentration of the lysates.
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Analyze the levels of mHtt by Western blotting or an anti-Htt FRET assay.
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Quantify the results and normalize to the loading control (for Western blotting) or compare to the DMSO control.
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Visualizations
Caption: this compound allosterically inhibits PIP4Kγ, impacting autophagy and mHtt levels.
Caption: Workflow for biochemical and cellular assays for this compound.
Caption: Troubleshooting logic for common this compound assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]
Technical Support Center: Enhancing the Metabolic Stability of NCT-504 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the metabolic stability of NCT-504 analogs.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for this compound analogs?
A1: Metabolic stability refers to the susceptibility of a compound to be broken down by enzymes in the body, a process known as biotransformation.[1] For this compound analogs, high metabolic stability is desirable as it can lead to a longer duration of action, improved bioavailability, and a more predictable pharmacokinetic profile.[2][3] Conversely, low metabolic stability can result in rapid clearance from the body, reducing efficacy and potentially leading to the formation of toxic metabolites.[2][3]
Q2: What are the primary in vitro assays to assess the metabolic stability of my this compound analogs?
A2: The most common in vitro models for assessing metabolic stability are liver microsomes and hepatocytes. Liver microsomes are a subcellular fraction containing key drug-metabolizing enzymes like cytochrome P450s (CYPs), making them suitable for high-throughput screening of Phase I metabolism. Hepatocytes, or liver cells, provide a more comprehensive system that includes both Phase I and Phase II metabolic processes.
Q3: What are some common strategies to improve the metabolic stability of this compound analogs?
A3: Several medicinal chemistry strategies can be employed to enhance the metabolic stability of your compounds. These often involve modifying the chemical structure to block or slow down metabolic reactions. Common approaches include:
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Introducing electron-withdrawing groups: This can reduce the electron density of metabolically vulnerable sites, such as electron-rich aromatic rings, making them less susceptible to oxidative metabolism.
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Incorporating deuterium: Replacing hydrogen atoms at metabolically active sites with deuterium can slow down metabolism due to the stronger carbon-deuterium bond.
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Reducing lipophilicity: Highly lipophilic compounds often have a higher affinity for metabolic enzymes. Decreasing lipophilicity can reduce this interaction and subsequent metabolism.
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Steric hindrance: Introducing bulky groups near a metabolic soft spot can physically block the enzyme's access to that site.
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Cyclization: Incorporating labile groups into a cyclic structure can reduce their flexibility and susceptibility to metabolism.
Troubleshooting Guide
Problem 1: My this compound analog shows very high clearance in the liver microsomal stability assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Highly susceptible metabolic "soft spot" | Perform metabolite identification studies using LC-MS/MS to pinpoint the site of metabolism. | Knowing the exact site of metabolic attack allows for targeted chemical modifications to block that position. |
| High lipophilicity | Measure the LogP or LogD of the analog. | If the value is high, consider introducing more polar functional groups to reduce lipophilicity and decrease affinity for metabolic enzymes. |
| Incorrect assay conditions | Verify the protein concentration, incubation time, and cofactor (NADPH) concentration. Run positive controls like midazolam or testosterone to ensure the microsomes are active. | Suboptimal assay conditions can lead to inaccurate estimations of metabolic stability. |
Problem 2: The metabolic stability of my this compound analog is good in microsomes but poor in hepatocytes.
| Possible Cause | Troubleshooting Step | Rationale |
| Phase II metabolism | Analyze hepatocyte assay samples for the formation of glucuronide or sulfate conjugates. | Microsomes primarily assess Phase I (CYP-mediated) metabolism, while hepatocytes also perform Phase II conjugation reactions which can be a major clearance pathway. |
| Involvement of non-CYP enzymes | Consider assays with cytosolic fractions to investigate the role of enzymes like aldehyde oxidase (AO). | Hepatocytes contain a wider range of metabolic enzymes than microsomes. |
| Transporter-mediated uptake | Use plated hepatocytes to better evaluate the impact of transporters on metabolism. | Active uptake of the compound into hepatocytes can lead to higher intracellular concentrations and increased metabolism. |
Problem 3: I am observing significant variability in my in vitro metabolic stability data.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor compound solubility | Check the aqueous solubility of the analog. Use a lower concentration or add a small percentage of a co-solvent like DMSO. | Poor solubility can lead to inconsistent concentrations in the assay and unreliable results. |
| Enzyme instability | Ensure proper storage and handling of liver microsomes or hepatocytes. Avoid repeated freeze-thaw cycles. | The activity of metabolic enzymes can degrade over time if not stored correctly. |
| Analytical method issues | Optimize the LC-MS/MS method for sensitivity and specificity. Use an appropriate internal standard. | An unreliable analytical method will produce variable data. |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of this compound analogs in liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound analog (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (e.g., human, rat) on ice.
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Prepare a solution of NADPH regenerating system.
-
Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer (pH 7.4) at 37°C.
-
Add the this compound analog to the microsomal solution to a final concentration of (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
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-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Visualizations
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Caption: Common metabolic pathways for drug candidates like this compound analogs.
Caption: A decision tree for troubleshooting high clearance of this compound analogs.
References
Technical Support Center: NCT-504 and Cell Viability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using NCT-504 in long-term cell viability experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of this compound's effects on cell viability.
Troubleshooting Guide
This guide addresses potential issues that may arise during long-term experiments with this compound, presented in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| 1. Decreased cell viability at expected non-toxic concentrations of this compound. | Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high, especially with media evaporation over long-term culture. | - Ensure the final DMSO concentration in the culture medium is ≤ 0.5%, and ideally below 0.1%.- Include a vehicle control (cells treated with the same concentration of DMSO as the this compound treated cells) in all experiments to assess solvent toxicity. |
| Cell Line Sensitivity: The specific cell line being used may have a higher sensitivity to this compound than those reported in the literature. | - Perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration range.- Start with a wide range of concentrations and use a sensitive viability assay to determine the IC50. | |
| Compound Precipitation: this compound may precipitate out of the culture medium over time, especially at higher concentrations or if the stock solution was not properly dissolved. | - Visually inspect the culture medium for any signs of precipitation (cloudiness or crystals) under a microscope.- Prepare fresh dilutions of this compound from a properly dissolved stock solution for each experiment. Consider pre-warming the media to 37°C before adding the compound. | |
| 2. Loss of this compound's expected biological effect over time (e.g., decreased autophagy). | Compound Instability: this compound may degrade in the aqueous environment of the cell culture medium over several days at 37°C. | - For experiments lasting longer than 48-72 hours, perform partial media changes with freshly diluted this compound every 2-3 days.- If instability is suspected, test the activity of the compound that has been incubated in media for the duration of the experiment against a freshly prepared solution. |
| Cellular Adaptation: Cells may adapt to the presence of the inhibitor over extended periods, altering the signaling pathway. | - Consider intermittent dosing schedules.- Analyze molecular markers of the target pathway at different time points to monitor for adaptation. | |
| 3. High variability in cell viability readings between replicate wells. | Uneven Cell Seeding: Inconsistent number of cells plated in each well. | - Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension between pipetting.- Use calibrated pipettes and consistent pipetting technique. |
| Edge Effects: Evaporation of media from the outer wells of a multi-well plate can lead to increased compound and salt concentrations, affecting cell viability. | - Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.- Ensure proper humidification of the incubator. | |
| Incomplete Reagent Mixing: Incomplete mixing of viability assay reagents can lead to inaccurate readings. | - Gently but thoroughly mix the contents of each well after adding the assay reagent, without disturbing the cell layer. | |
| 4. Unexpected changes in cell morphology unrelated to cell death. | Solvent Effects: DMSO can induce differentiation or other morphological changes in some cell types. | - Lower the final DMSO concentration.- Observe the vehicle control cells closely for any morphological changes. |
| Off-Target Effects of this compound: While this compound is a selective inhibitor, off-target effects can occur, especially at higher concentrations. | - Use the lowest effective concentration of this compound.- If possible, confirm key findings using a secondary method, such as siRNA-mediated knockdown of PIP4Kγ. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Gamma (PIP4Kγ)[1][2]. By inhibiting PIP4Kγ, this compound leads to an increase in the levels of phosphoinositide lipids such as PI(3,5)P2, PI3P, and PI5P[2]. This change in lipid signaling stimulates autophagic flux, the process by which cells degrade and recycle cellular components. This enhanced autophagy can help clear aggregated proteins, such as mutant huntingtin, which is implicated in Huntington's disease[1][2].
Q2: What is the reported effect of this compound on cell viability?
A2: Studies have consistently shown that this compound does not impact cell viability at concentrations that are effective for inducing autophagy and clearing mutant huntingtin protein aggregates. For example, concentrations up to 10 µM for 12 hours in Mouse Embryonic Fibroblasts (MEFs) and 5 µM in Huntington's disease (HD) patient fibroblasts and primary cortical neurons did not affect cell viability.
Q3: What concentrations of this compound are typically used in cell culture experiments?
A3: Effective concentrations of this compound for inducing autophagy and reducing mutant huntingtin protein levels are typically in the range of 2.5 µM to 10 µM. However, the optimal concentration can vary depending on the cell type and the duration of the experiment. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. When preparing working solutions, the DMSO stock should be diluted in pre-warmed cell culture medium to the final desired concentration.
Q5: How long can I treat cells with this compound in a long-term experiment?
A5: Cells have been treated with this compound for up to 72 hours with sustained effects on autophagy. For longer-term experiments (e.g., several days to weeks), it is crucial to consider the stability of the compound in the culture medium and the health of the cells. Periodic media changes with fresh this compound every 48-72 hours are recommended to ensure a consistent concentration of the active compound and to replenish nutrients for the cells.
Quantitative Data Summary
The following table summarizes the quantitative data from published studies on the effect of this compound on cell viability in various cell types.
| Cell Type | This compound Concentration | Treatment Duration | Viability Assay Method | Outcome on Cell Viability | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 12 hours | Hoechst 33342 and Ethidium Homodimer-1 Staining | No effect on cell viability | |
| Huntington's Disease (HD) Patient Fibroblasts (Q45) | Up to 10 µM | 12 hours | CellTiter-Glo® | No effect on cell viability | |
| Primary Cortical Neurons (mouse) | ≤ 5 µM | Not specified | Not specified | No impact on viability | |
| 293A cells | Not specified | Not specified | Not specified | Dose-dependent decrease of Htt protein levels at concentrations that did not impact cell viability | |
| Immortalized Striatal Neurons (from HD mouse model) | 5 µM | 12 hours | Not specified | No effect on cell viability |
Experimental Protocols
Below are detailed methodologies for common cell viability assays that can be used in conjunction with this compound treatment.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
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Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.
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CellTiter-Glo® Reagent.
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Luminometer.
Protocol:
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Seed cells in an opaque-walled multiwell plate at the desired density and allow them to attach overnight.
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Treat cells with the desired concentrations of this compound or vehicle control (DMSO) and incubate for the desired duration.
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Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
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Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
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Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a luminometer.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.
Materials:
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Clear 96-well plates.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
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Microplate reader.
Protocol:
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Seed cells in a 96-well plate and allow them to attach overnight.
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Treat cells with this compound or vehicle control and incubate for the desired period.
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
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Carefully aspirate the medium from each well.
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Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Mix thoroughly by gentle shaking or pipetting up and down.
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Read the absorbance at 570 nm using a microplate reader.
Hoechst 33342 and Ethidium Homodimer-1 Viability/Cytotoxicity Assay
This fluorescence-based assay distinguishes between live and dead cells. Hoechst 33342 is a cell-permeant stain that labels the nuclei of all cells (blue), while Ethidium Homodimer-1 is a cell-impermeant stain that only enters cells with compromised membranes (dead cells) and stains their nuclei red.
Materials:
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Fluorescence microscope or a plate reader with appropriate filters.
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Hoechst 33342 solution.
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Ethidium Homodimer-1 solution.
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Phosphate-Buffered Saline (PBS).
Protocol:
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Seed cells in a suitable culture vessel for imaging (e.g., glass-bottom dish or 96-well imaging plate).
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Treat cells with this compound or vehicle control for the desired duration.
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Prepare a staining solution containing Hoechst 33342 (e.g., 1 µg/mL) and Ethidium Homodimer-1 (e.g., 2 µM) in PBS or culture medium.
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Remove the treatment medium and wash the cells once with PBS.
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Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
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Image the cells using a fluorescence microscope with appropriate filters for DAPI (for Hoechst 33342) and RFP/Texas Red (for Ethidium Homodimer-1).
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Quantify the number of blue (total) and red (dead) cells to determine the percentage of viable cells.
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling pathway leading to autophagy.
Caption: Experimental workflow for long-term cell viability assays.
References
Troubleshooting inconsistent results in NCT-504 autophagy assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NCT-504 in autophagy assays. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in inducing autophagy?
A1: this compound is a selective, allosteric inhibitor of PIP4Kγ (Phosphatidylinositol-5-Phosphate 4-Kinase, type II gamma).[1][2] Inhibition of PIP4Kγ leads to an increase in the cellular levels of three key phosphoinositides: PI(3,5)P2, PI3P, and PI5P.[3] These lipids are positive regulators of the autophagy pathway, and their elevation promotes an increase in autophagic flux.[3][4] This ultimately enhances the cell's capacity to degrade cellular components, including aggregation-prone proteins like mutant huntingtin (mHtt).
Q2: What are the expected effects of this compound on autophagy markers?
A2: Treatment with this compound is expected to increase autophagic flux. This can be observed through several key markers:
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Increased LC3-II levels: A hallmark of autophagosome formation is the conversion of the soluble form of microtubule-associated protein 1 light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).
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Increased GFP-LC3 puncta: In cells expressing a GFP-LC3 fusion protein, the induction of autophagy leads to the redistribution of the diffuse cytoplasmic fluorescence into distinct puncta, representing the localization of LC3-II to autophagosomes.
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Decreased p62/SQSTM1 levels: The protein p62 (also known as sequestosome 1 or SQSTM1) is an autophagy receptor that binds to ubiquitinated cargo and is itself degraded during the autophagic process. Therefore, a decrease in p62 levels is indicative of enhanced autophagic flux.
Q3: Is it necessary to use a lysosomal inhibitor in my this compound experiments?
A3: Yes, it is highly recommended to use a lysosomal inhibitor, such as bafilomycin A1 or chloroquine, in parallel with your this compound treatment. The accumulation of autophagosomes (and therefore LC3-II) can be due to either an induction of autophagy or a blockage in the degradation of autophagosomes. By inhibiting lysosomal degradation, you can distinguish between these two possibilities. A further increase in LC3-II levels in the presence of both this compound and a lysosomal inhibitor, compared to the inhibitor alone, confirms that this compound is indeed inducing autophagic flux.
Troubleshooting Guides
Issue 1: Inconsistent or No Increase in LC3-II Levels by Western Blot
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. A typical starting point is 5-10 µM for 2-6 hours. |
| Low Basal Autophagy | Some cell lines have very low basal autophagy levels. To amplify the signal, consider co-treatment with a known autophagy inducer like starvation (e.g., culturing in EBSS) or rapamycin. |
| Poor Antibody Quality | Ensure your primary LC3 antibody is validated for western blotting and can efficiently detect both LC3-I and LC3-II. Test different antibody dilutions. |
| Inefficient Protein Extraction | LC3-II is membrane-bound and can be difficult to extract. Use a lysis buffer containing detergents (e.g., RIPA buffer) and consider sonication to ensure complete cell lysis. |
| Incorrect Gel Electrophoresis Conditions | LC3-I and LC3-II are small proteins with a small size difference. Use a higher percentage polyacrylamide gel (e.g., 12-15%) to achieve better separation. |
| Rapid Autophagic Flux | In cases of very high autophagic flux, the rapid degradation of LC3-II can lead to seemingly low levels. This is another reason why the use of lysosomal inhibitors is crucial for interpreting results. |
Issue 2: High Background or Non-Specific Staining in GFP-LC3 Puncta Imaging
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration Too High | If using immunofluorescence for endogenous LC3, perform an antibody titration to find the optimal concentration that provides a good signal-to-noise ratio. |
| Autofluorescence | Include an unstained control to assess the level of natural cell fluorescence. If high, consider using a different fluorophore with a longer wavelength (e.g., red fluorescent protein) as autofluorescence is often higher in the blue and green channels. |
| Insufficient Blocking or Washing | Use an appropriate blocking solution (e.g., 5% BSA or serum from the secondary antibody host species) for at least 1 hour. Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Overexpression of GFP-LC3 | High levels of GFP-LC3 can lead to the formation of aggregates that are not related to autophagy. If using a transient transfection, optimize the amount of plasmid DNA used. If possible, use a stable cell line with low to moderate expression levels. |
| Fixation and Permeabilization Issues | The choice of fixation and permeabilization agents can affect antibody binding and background. Methanol fixation is often recommended for LC3 immunofluorescence. If using paraformaldehyde, ensure adequate permeabilization with a detergent like Triton X-100. |
Issue 3: p62/SQSTM1 Levels Do Not Decrease After this compound Treatment
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Autophagic Induction | As with LC3-II, ensure that the concentration and duration of this compound treatment are sufficient to induce a robust autophagic response in your cell type. |
| Transcriptional Upregulation of p62 | In some cellular contexts, stress conditions can lead to the transcriptional upregulation of the p62 gene, which can mask its degradation by autophagy. It is advisable to measure p62 mRNA levels by qRT-PCR to rule out this possibility. |
| Impaired Lysosomal Degradation | If there is a blockage in the final stages of autophagy (i.e., fusion of autophagosomes with lysosomes or lysosomal degradation), p62 will accumulate. This can be assessed by co-treating with a lysosomal inhibitor and observing a further increase in p62 levels. |
| Alternative Degradation Pathways | While p62 is primarily degraded by autophagy, the proteasome can also be involved. However, in the context of this compound, which enhances autophagic flux, a lack of p62 degradation is more likely due to issues within the autophagy pathway itself. |
Experimental Protocols
LC3-II Immunoblotting for Autophagic Flux
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Cell Seeding: Plate cells in 6-well plates to reach 70-80% confluency at the time of harvest.
-
Treatment:
-
Treat cells with vehicle (e.g., DMSO) or this compound at the desired concentration for the determined time.
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In parallel, treat cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the this compound treatment.
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Include a control group treated with the lysosomal inhibitor alone.
-
-
Cell Lysis:
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Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3 overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Analyze the band intensity for LC3-II, normalizing to a loading control like β-actin or GAPDH.
-
GFP-LC3 Puncta Fluorescence Microscopy
-
Cell Seeding and Transfection:
-
Seed cells on glass coverslips in a 24-well plate.
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If not using a stable cell line, transfect cells with a GFP-LC3 expression plasmid.
-
-
Treatment: Treat cells with vehicle or this compound as described above. Include appropriate controls.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes (if performing immunostaining for other markers).
-
-
Staining (Optional): If needed, perform immunostaining for other markers. For nuclear staining, incubate with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope.
-
Quantification: Quantify the number of GFP-LC3 puncta per cell. An increase in the average number of puncta per cell indicates autophagosome formation.
p62/SQSTM1 Degradation Assay
-
Protocol: Follow the same procedure as for LC3-II Immunoblotting.
-
Antibody: Use a primary antibody specific for p62/SQSTM1.
-
Analysis: A decrease in the p62 band intensity (normalized to a loading control) upon this compound treatment is indicative of increased autophagic flux.
Visualizations
Caption: this compound signaling pathway in autophagy induction.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approach improves symptoms of Huntington’s disease in animal models. [blogs.bcm.edu]
- 3. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]
Technical Support Center: NCT-504 Efficacy and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NCT-504, a selective inhibitor of PIP4Kγ. The information below addresses common issues that may be encountered during in-vitro experiments, with a particular focus on the impact of serum concentration on the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Gamma (PIP4Kγ).[1][2] By inhibiting PIP4Kγ, this compound treatment leads to an increase in autophagic flux, which is the cellular process responsible for the degradation and recycling of cellular components.[1][3] This enhanced autophagy helps to clear the accumulation of toxic protein aggregates, such as mutant huntingtin (mHtt), which is implicated in Huntington's disease.[3]
Q2: We are observing a decrease in this compound potency (higher IC50) when using higher serum concentrations in our cell culture medium. Why is this occurring?
This is a common phenomenon observed with many small molecule inhibitors in cell-based assays. The primary reason for the apparent decrease in potency is the binding of this compound to proteins present in the fetal bovine serum (FBS) or other sera used in the culture medium, with serum albumin being a major contributor. This protein binding reduces the concentration of free, unbound this compound available to enter the cells and interact with its target, PIP4Kγ. Consequently, a higher total concentration of the inhibitor is required to achieve the same biological effect, leading to an apparent increase in the IC50 value.
Q3: How can we mitigate the impact of serum protein binding on our experimental results with this compound?
To minimize the variability and potential masking of this compound's true potency due to serum protein binding, consider the following strategies:
-
Reduce Serum Concentration: If your cell line can tolerate it for the duration of the experiment, reducing the serum concentration (e.g., to 1-2% FBS) during the this compound treatment period can increase the free fraction of the compound.
-
Use Serum-Free Media: For short-term experiments, switching to a serum-free medium during the treatment phase can eliminate the variable of protein binding. However, ensure that this does not adversely affect cell health and signaling pathways relevant to your study.
-
Consistent Serum Lots: Use a single, quality-controlled lot of serum for a series of related experiments to minimize lot-to-lot variability in protein composition.
-
Serum Starvation: Prior to this compound treatment, a period of serum starvation can help to synchronize cells and reduce the background effects of serum components.
Q4: What is the reported IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound for PIP4Kγ is 15.8 μM in biochemical assays. It is important to note that the effective concentration in cell-based assays may be higher due to factors like cell permeability and serum protein binding.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent serum concentration or lot-to-lot variability in serum composition. | Standardize the serum concentration and use a single, pre-tested lot of serum for all related experiments. |
| This compound appears less potent in cell-based assays compared to biochemical assays. | High degree of binding to serum proteins in the cell culture medium, reducing the free concentration of the inhibitor. | 1. Perform a dose-response curve with and without serum to quantify the effect. 2. Temporarily reduce the serum concentration during the inhibitor incubation period. |
| Inconsistent or unexpected effects on autophagy. | Cell type-dependent differences in autophagy regulation. Sub-optimal concentration or incubation time. | 1. Optimize the this compound concentration and treatment duration for your specific cell line. 2. Confirm the induction of autophagy using multiple assays (e.g., LC3-II turnover, p62 degradation). |
| Cell toxicity observed at expected therapeutic concentrations. | Cell line is particularly sensitive to PIP4Kγ inhibition or off-target effects at higher concentrations. Solvent (e.g., DMSO) toxicity. | 1. Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration of this compound for your cell line. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 (PIP4Kγ) | 15.8 µM | Biochemical Kinase Assay | |
| Binding Affinity (Kd for PIP4Kγ) | 354 nM | DiscoverX Binding Assay | |
| Effective Concentration (mHtt reduction in patient fibroblasts) | 5 µM | Western Blot | |
| Effective Concentration (autophagy induction in HEK293T cells) | 5-10 µM | Western Blot (LC3-II) |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based Assay (e.g., Mutant Huntingtin Reduction)
-
Cell Seeding: Plate cells (e.g., HEK293T cells transiently expressing GFP-Htt(exon1)-Q74) in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Serum Conditions: The following day, replace the growth medium with a medium containing the desired serum concentration (e.g., 10%, 5%, 2%, or 0% FBS).
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add the this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 hours) at 37°C and 5% CO2.
-
Endpoint Measurement: Lyse the cells and measure the levels of mutant huntingtin using a suitable method, such as a GFP fluorescence plate reader for GFP-tagged Htt or Western blotting for endogenous mHtt.
-
Data Analysis: Normalize the results to the vehicle control. Plot the percentage of mHtt reduction against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Autophagy Flux Assay (LC3-II Turnover)
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound and a vehicle control as described in Protocol 1.
-
Lysosomal Inhibition: For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to a parallel set of wells for each condition. This will block the degradation of autophagosomes and allow for the measurement of autophagic flux.
-
Cell Lysis: After the incubation period, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).
-
Analysis: Detect the proteins using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound, and a further accumulation of LC3-II in the presence of both this compound and a lysosomal inhibitor, indicates an increase in autophagic flux.
Protocol 3: Cell Viability Assay (MTT)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
Technical Support Center: Control Experiments for NCT-504's Effect on Autophagy
Welcome to the technical support center for researchers investigating the effects of NCT-504 on autophagy. This guide provides answers to frequently asked questions and detailed troubleshooting advice to ensure the robustness and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound regarding autophagy?
A1: this compound is a selective inhibitor of the lipid kinase PIP4Kγ (Phosphatidylinositol-5-Phosphate 4-Kinase, type II gamma).[1][2][3] Inhibition of this enzyme leads to an increase in the cellular levels of specific phosphoinositides, such as PI(3,5)P2 and PI5P, which are positive regulators of the autophagy pathway.[1][4] This ultimately results in an increase in autophagic flux, enhancing the cell's capacity to clear protein aggregates and damaged organelles.
Q2: What is "autophagic flux" and why is it critical to measure it when assessing this compound's effect?
A2: Autophagic flux refers to the entire dynamic process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. Simply observing an accumulation of autophagosomes (e.g., an increase in the marker protein LC3-II) is not enough to conclude that autophagy is induced. Such an accumulation could result from either an increase in autophagosome formation (induction of autophagy) or a blockage in their degradation (inhibition of autophagy). Measuring autophagic flux is therefore essential to confirm that this compound is genuinely enhancing the entire degradative process.
Experimental Design & Key Controls
A robust experimental design is crucial for correctly interpreting the effects of this compound. The following tables summarize the essential controls that should be included in your assays.
Table 1: Recommended Pharmacological Controls for Autophagy Assays
| Control Compound | Mechanism of Action | Typical Concentration Range | Expected Outcome on Autophagy Markers |
| Vehicle (e.g., DMSO) | Negative Control | Match concentration to this compound | Baseline autophagy levels |
| Rapamycin or Torin-1 | Positive Control (Inducer) | 50-200 nM (Rapamycin), 20-250 nM (Torin-1) | Increased LC3-II, Decreased p62 (requires functional flux) |
| Starvation (EBSS/HBSS) | Positive Control (Inducer) | N/A (Replace growth media) | Increased LC3-II, Decreased p62 (requires functional flux) |
| Bafilomycin A1 (BafA1) | Late-Stage Inhibitor | 20-100 nM | Accumulation of LC3-II and p62 (blocks degradation) |
| Chloroquine (CQ) | Late-Stage Inhibitor | 25-50 µM | Accumulation of LC3-II and p62 (blocks degradation) |
Table 2: Genetic Controls for Validating Autophagy Dependence
| Genetic Control | Mechanism of Action | Expected Effect on this compound Action |
| ATG5 or ATG7 Knockout/Knockdown | Negative Control (Blocks Autophagosome Formation) | This compound should fail to increase autophagic flux and degrade autophagy substrates. |
| BECN1 (Beclin-1) Knockdown | Negative Control (Inhibits Autophagy Initiation) | This compound's effect on autophagy should be significantly blunted. |
| Scrambled siRNA/shRNA | Negative Control for Knockdown Experiments | Should not affect the autophagic response to this compound. |
Mandatory Visualizations & Protocols
Signaling Pathway of this compound
References
- 1. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]
- 2. Novel approach improves symptoms of Huntington’s disease in animal models. [blogs.bcm.edu]
- 3. hcplive.com [hcplive.com]
- 4. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Selective PIP4Kγ Inhibitors: NCT-504 vs. NIH-12848
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase gamma (PIP4Kγ): NCT-504 and NIH-12848. This document summarizes their performance based on available experimental data, outlines detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction to PIP4Kγ and its Inhibitors
Phosphatidylinositol-5-phosphate 4-kinase gamma (PIP4Kγ), encoded by the PIP4K2C gene, is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[1]. This enzymatic activity places PIP4Kγ as a key regulator in various cellular processes. Notably, PIP4Kγ has been implicated in the modulation of mTOR signaling and the regulation of autophagy, a cellular process for degrading and recycling cellular components[1][2]. Dysregulation of PIP4Kγ activity has been linked to neurodegenerative diseases, such as Huntington's disease, and cancer, making it an attractive therapeutic target[2][3].
This compound and NIH-12848 are two small molecule inhibitors that have demonstrated selectivity for PIP4Kγ. Understanding their distinct characteristics is crucial for their application in basic research and drug development.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound and NIH-12848 based on published data. It is important to note that these values were not determined in a head-to-head study and may have been obtained under different experimental conditions.
| Parameter | This compound | NIH-12848 | Reference(s) |
| Target | PIP4Kγ | PIP4Kγ | |
| IC50 (PIP4Kγ) | 15.8 µM (reconstituted assay) | ~1-3.3 µM | |
| Binding Affinity (Kd) | 354 nM (DiscoverX KINOMEscan) | Not explicitly reported | |
| Mechanism of Action | Allosteric inhibitor | Non-ATP-competitive | |
| Selectivity | Weakly inhibits PIP4Kα, does not inhibit PIP4Kβ at 50 µM. Highly selective in a panel of 442 kinases. | Does not inhibit PIP4Kα or PIP4Kβ at concentrations up to 100 µM. | |
| Cellular Effects | Induces autophagy, reduces mutant huntingtin protein levels. | Inhibits Na+/K+-ATPase translocation to the plasma membrane. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams were generated using Graphviz.
Caption: Simplified signaling pathway of PIP4Kγ.
Caption: General experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the characterization of PIP4Kγ inhibitors. These protocols are compiled from various sources and should be optimized for specific laboratory conditions.
Protocol 1: In Vitro Radiometric [γ-³²P]-ATP Kinase Assay for PIP4Kγ
This assay directly measures the enzymatic activity of PIP4Kγ by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP into its lipid substrate, PI5P.
Materials:
-
Recombinant human PIP4Kγ enzyme
-
Phosphatidylinositol-5-phosphate (PI5P)
-
Phosphatidylserine (PS) (as a carrier lipid)
-
[γ-³²P]-ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 1 M HCl)
-
Organic solvent for lipid extraction (e.g., Chloroform:Methanol, 1:1 v/v)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
Substrate Preparation: Prepare lipid vesicles containing PI5P and PS by sonication or extrusion. A typical ratio is 4:1 (PS:PI5P).
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, and the test inhibitor (this compound, NIH-12848, or vehicle control) at various concentrations.
-
Enzyme Addition: Add recombinant PIP4Kγ to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]-ATP. The final ATP concentration should be close to the Kₘ of the enzyme for ATP, if known.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Lipid Extraction: Extract the lipids from the reaction mixture using an organic solvent.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate PI(4,5)P2 from other lipids.
-
Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film. Quantify the radiolabeled PI(4,5)P2 spot to determine kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: ADP-Glo™ Bioluminescence-Based Kinase Assay for PIP4Kγ
This is a non-radioactive, high-throughput method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PIP4Kγ enzyme
-
PI5P substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
White, opaque multi-well plates (e.g., 384-well)
Procedure:
-
Reaction Setup: In a well of a multi-well plate, add the kinase reaction buffer, PI5P substrate, and the test inhibitor (this compound, NIH-12848, or vehicle control) at various concentrations.
-
Enzyme Addition: Add recombinant PIP4Kγ to each well.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Correlate the luminescence signal to the amount of ADP produced using a standard curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
Both this compound and NIH-12848 are valuable tools for studying the function of PIP4Kγ. NIH-12848 appears to be a more potent inhibitor in in vitro assays, while this compound has been extensively characterized for its effects on autophagy and its potential therapeutic application in Huntington's disease. The choice of inhibitor will depend on the specific research question and experimental system. The provided protocols offer a starting point for the in vitro characterization and comparison of these and other PIP4Kγ inhibitors. It is recommended that researchers perform their own head-to-head comparisons under their specific experimental conditions for the most accurate and reliable data.
References
A Head-to-Head Comparison: NCT-504 Versus Rapamycin for Autophagy Induction in Huntington's Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent Autophagy Inducers for the Clearance of Mutant Huntingtin
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the accumulation of the mutant huntingtin protein (mHTT). Enhancing the cellular self-cleaning process of autophagy is a promising therapeutic strategy to clear this toxic protein. This guide provides a detailed comparison of two key autophagy-inducing compounds, NCT-504 and the well-established rapamycin, in the context of HD models. We will delve into their mechanisms of action, present available quantitative data on their efficacy, outline detailed experimental protocols for their evaluation, and visualize their distinct signaling pathways.
At a Glance: this compound vs. Rapamycin
| Feature | This compound | Rapamycin |
| Primary Target | Phosphatidylinositol-5-Phosphate 4-Kinase gamma (PIP4Kγ)[1][2][3] | Mechanistic Target of Rapamycin (mTOR)[4][5] |
| Mechanism of Action | mTOR-independent induction of autophagy | mTOR-dependent induction of autophagy |
| Reported Effects in HD Models | Reduces mHTT levels and aggregates, increases autophagic flux | Reduces mHTT aggregation and ameliorates neurodegeneration |
| Potential Advantages | mTOR-independent pathway may avoid some side effects associated with mTOR inhibition | Well-characterized mechanism of action |
| Potential Disadvantages | Newer compound, less long-term data available | Potential for side effects due to immunosuppressive activity of mTOR inhibition |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and rapamycin on key markers of autophagy and mHTT clearance as reported in various Huntington's disease models. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Effect of this compound on Mutant Huntingtin (mHTT) Levels
| Model System | mHTT Form | This compound Concentration | % Reduction of mHTT (approx.) | Reference |
| PC12 cells | GFP-Htt(exon1)-Q103 | 2 µM | ~50% | |
| HEK293T cells | GFP-Htt(exon1)-Q74 | 2 µM | ~40% | |
| Primary cortical neurons | Htt(exon1)-Q74 | 2.5 µM | Not specified, but significant reduction observed | |
| HD patient fibroblasts | Full-length mHTT | 5 µM | Significant reduction observed |
Table 2: Effect of this compound on Autophagy Induction
| Cell Line | Assay | This compound Concentration | Fold Increase in Autophagic Flux (approx.) | Reference |
| HEK293T | LC3-II flux assay | 5 µM | 1.3 | |
| HEK293T | LC3-II flux assay | 10 µM | 1.5 |
Table 3: Effect of Rapamycin on Autophagy Induction
| Cell Line | Assay | Rapamycin Concentration | Fold Increase in LC3-II/LC3-I Ratio (approx.) | Reference |
| U87MG | Western Blot | 10 nM (24h) | ~2.5 | |
| A549 | Western Blot | 100 nM | Not specified, but significant increase observed |
Signaling Pathways of Autophagy Induction
The mechanisms by which this compound and rapamycin induce autophagy are distinct, targeting different key regulatory nodes in the cell.
Caption: this compound Signaling Pathway for Autophagy Induction.
Caption: Rapamycin Signaling Pathway for Autophagy Induction.
Experimental Workflow for Comparison
A typical workflow to compare the efficacy of this compound and rapamycin in a cell-based Huntington's disease model is outlined below.
Caption: Experimental Workflow for Comparing this compound and Rapamycin.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments cited in the comparison of this compound and rapamycin.
Western Blot for LC3-II and p62/SQSTM1
This protocol is for assessing the induction of autophagy by monitoring the conversion of LC3-I to LC3-II and the degradation of the autophagy substrate p62.
a. Cell Lysis:
-
After treatment with this compound, rapamycin, or vehicle control, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
b. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
c. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
e. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of LC3-II to LC3-I or normalize LC3-II to the loading control. A decrease in p62 levels indicates increased autophagic flux.
Filter Retardation Assay for Mutant Huntingtin Aggregates
This assay is used to quantify the amount of aggregated mHTT.
a. Sample Preparation:
-
Lyse cells from different treatment groups in a buffer containing 2% SDS and protease inhibitors.
-
Sonicate the lysates to shear genomic DNA.
-
Determine the protein concentration of the lysates.
b. Filtration:
-
Dilute the lysates to a final concentration of 0.1% SDS.
-
Filter equal amounts of protein through a cellulose acetate membrane (0.2 µm pore size) using a dot-blot apparatus.
-
Wash the membrane with 0.1% SDS.
c. Immunodetection:
-
Block the membrane as described for the Western blot.
-
Incubate the membrane with a primary antibody specific for the huntingtin protein (e.g., EM48).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the retained aggregates using an ECL system.
-
Quantify the signal intensity of the dots to compare the relative amounts of aggregated mHTT between samples.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the compounds on cell viability.
a. Cell Plating and Treatment:
-
Plate cells in a 96-well plate at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, rapamycin, or vehicle control.
b. Assay Procedure (MTT example):
-
After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
c. Data Analysis:
-
Express the results as a percentage of the viability of the vehicle-treated control cells.
Conclusion
Both this compound and rapamycin have demonstrated significant potential in promoting the clearance of mutant huntingtin in preclinical models of Huntington's disease through the induction of autophagy. Their key difference lies in their mechanism of action, with rapamycin acting through the well-established mTOR-dependent pathway and this compound utilizing an mTOR-independent pathway via the inhibition of PIP4Kγ. This distinction makes this compound an exciting novel therapeutic candidate that may circumvent some of the known side effects associated with long-term mTOR inhibition.
The quantitative data, although not from direct comparative studies, suggests that both compounds are effective in reducing mHTT and inducing autophagy. The choice between these compounds for further research and development will depend on a variety of factors, including their safety profiles, pharmacokinetic properties, and efficacy in more advanced in vivo models. The experimental protocols provided here offer a robust framework for conducting such comparative studies to further elucidate the therapeutic potential of these autophagy-enhancing compounds for Huntington's disease.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide 3-Kinase Pathways and Autophagy Require Phosphatidylinositol Phosphate Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating MTHFD2 Inhibitors: A Comparative Guide to On-Target Effect Confirmation
An Objective Comparison of Methodologies for Researchers, Scientists, and Drug Development Professionals
The mitochondrial enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology. Its high expression in a wide range of cancers, contrasted with low to negligible expression in healthy adult tissues, presents a promising therapeutic window.[1][2][3] As small-molecule inhibitors of MTHFD2 advance through the drug discovery pipeline, robust and rigorous validation of their on-target effects is paramount. This guide provides a comparative overview of key experimental approaches for confirming that a compound's anti-cancer activity stems directly from the inhibition of MTHFD2.
While the initial query mentioned NCT-504, it is important to clarify that this compound is an inhibitor of PIP4Kγ, investigated for its role in Huntington's disease. This guide will focus on the intended target, MTHFD2, and its inhibitors, which are primarily being developed for cancer therapy.
Comparative Analysis of MTHFD2 Inhibitors
The development of MTHFD2 inhibitors has yielded several compounds with varying potencies and selectivities. The table below summarizes key quantitative data for prominent inhibitors, providing a basis for comparison.
| Inhibitor | Type | MTHFD2 IC₅₀ | MTHFD1 IC₅₀ | Cell-based GI₅₀ | Target Engagement (ΔTm) | Reference |
| LY345899 | Dual MTHFD1/2 Inhibitor | 663 nM | 96 nM | Not Specified | +10.75°C (DSF) | [4] |
| DS18561882 | Dual MTHFD1/2 Inhibitor | Not Specified | Not Specified | 140 nM (MDA-MB-231) | Not Specified | [5] |
| TH9619 | MTHFD1/2 Inhibitor | Potent (Biochemical) | Potent (Biochemical) | Nanomolar (HL-60) | +5.9°C (CETSA) | |
| DS44960156 | Selective MTHFD2 Inhibitor | >18-fold selective | Not Specified | Not Specified | Not Specified | |
| Compound [I] | Selective MTHFD2 Inhibitor | 66 nM | 1790 nM | 720 nM (MOLM-14) | Not Specified |
Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values are context-dependent and can vary based on assay conditions. Direct comparison between different studies should be made with caution.
Key Methodologies for On-Target Validation
Validating that an inhibitor's cellular effects are a direct consequence of binding to the intended target is a critical step in drug development. This is often achieved by demonstrating a clear correlation between target engagement, downstream pathway modulation, and a cellular phenotype.
Resistant Mutants and Resistance Mechanisms
The gold standard for demonstrating on-target activity is the generation of a resistant mutant. A single point mutation in the target protein that abrogates inhibitor binding while preserving protein function provides unequivocal evidence of on-target action. While specific resistance-conferring point mutations for MTHFD2 inhibitors have not been prominently documented in public literature, understanding potential resistance mechanisms is crucial.
A key mechanism of resistance to MTHFD2 inhibition involves a metabolic bypass. Cancer cells can adapt to the loss of mitochondrial one-carbon metabolism by upregulating the cytosolic pathway, particularly through the enzyme Serine Hydroxymethyltransferase 1 (SHMT1). This allows the cells to continue producing the necessary nucleotides for proliferation, thus circumventing the effects of the MTHFD2 inhibitor. Therefore, combining MTHFD2 and SHMT1 inhibitors may be a strategy to overcome this resistance.
Another genetic approach to validate that an inhibitor's effects are tied to the enzymatic function of MTHFD2 is to use a catalytically inactive mutant. For instance, expressing a mutant MTHFD2 that cannot perform its dehydrogenase activity (e.g., MTHFD2ΔNAD) and showing that it cannot rescue the effects of the inhibitor supports an on-target, mechanism-based action.
Thermal Shift Assays (CETSA/DSF)
Thermal shift assays provide direct evidence of target engagement within the cell. These methods are based on the principle that a protein becomes more thermally stable when a ligand is bound to it.
-
Differential Scanning Fluorimetry (DSF): Measures the melting temperature (Tm) of a purified protein in the presence and absence of an inhibitor. An increase in Tm indicates direct binding and stabilization. The inhibitor LY345899, for example, increased the melting point of purified MTHFD2 by over 10°C.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique measures the thermal stabilization of a target protein in its native cellular environment. Intact cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble, non-denatured target protein is quantified (e.g., by Western Blot). An upward shift in the melting curve for MTHFD2 in inhibitor-treated cells is a strong indicator of target engagement in a physiologically relevant setting.
Genetic Knockdown (shRNA/CRISPR)
A cornerstone of target validation is comparing the phenotype of pharmacological inhibition with that of genetic knockdown. If inhibiting MTHFD2 with a small molecule produces the same cellular effects (e.g., reduced proliferation, apoptosis) as reducing MTHFD2 protein levels using shRNA or CRISPR/Cas9, it provides strong evidence that the compound's effects are on-target. This cross-validation approach is essential to rule out off-target effects that might confound the interpretation of inhibitor studies.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: MTHFD2's role in mitochondrial one-carbon metabolism.
Experimental Workflow Diagram
Caption: Cross-validation workflow for MTHFD2 inhibitors.
Experimental Protocols
MTHFD2 Enzymatic Assay
This biochemical assay directly measures the inhibitory activity of a compound on purified MTHFD2 enzyme.
-
Preparation: Purify recombinant human MTHFD2 protein. Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂), the enzyme, and the test inhibitor at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding the substrates, 5,10-methylenetetrahydrofolate (CH₂-THF) and NAD⁺.
-
Incubation: Incubate the reaction at a controlled temperature, typically 37°C.
-
Detection: Monitor the production of NADH over time by measuring the increase in absorbance at 340 nm using a plate reader.
-
Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
This cell-based assay confirms direct target engagement in a physiological context.
-
Cell Culture and Treatment: Culture a cancer cell line with high MTHFD2 expression (e.g., HL-60, SW620) to ~80% confluency. Treat cells with the MTHFD2 inhibitor at a desired concentration (e.g., 10x GI₅₀) or with DMSO as a vehicle control. Incubate for 1-3 hours at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3-5 minutes using a thermocycler. A non-heated sample serves as a control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Pellet the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MTHFD2 at each temperature point by Western Blotting, using a specific anti-MTHFD2 antibody.
-
Analysis: Quantify the band intensities and normalize to a loading control or a non-heated sample. Plot the percentage of soluble MTHFD2 against the temperature to generate melting curves. A shift in the curve to a higher temperature in the inhibitor-treated sample indicates protein stabilization and target engagement.
Lentiviral shRNA Knockdown for Target Validation
This genetic method is used to compare the inhibitor's phenotype to that of target depletion.
-
Cell Seeding: Seed the target cancer cells in a 6-well plate.
-
Transduction: On the following day, infect the cells with lentiviral particles containing either an MTHFD2-targeting shRNA or a non-targeting control shRNA. Add Polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
-
Selection: After 24-48 hours, replace the medium with fresh growth medium containing a selection antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Expansion and Validation: Expand the selected cell populations. Confirm MTHFD2 protein knockdown via Western Blot.
-
Phenotypic Assays: Use the stable knockdown and control cell lines in downstream assays (e.g., cell viability, metabolomics) to compare the phenotype with that observed upon treatment with the MTHFD2 inhibitor.
Cell Viability Assay
This assay measures the effect of an inhibitor or genetic knockdown on cell proliferation and survival.
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: For pharmacological studies, treat the cells with a range of concentrations of the MTHFD2 inhibitor. For genetic studies, use the stable knockdown and control cell lines.
-
Incubation: Incubate the plates for a period of 72 to 96 hours.
-
Quantification: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by using a resazurin-based assay.
-
Analysis: For inhibitor studies, normalize the results to vehicle-treated controls and plot cell viability against inhibitor concentration to calculate the GI₅₀ value. For knockdown studies, compare the viability of MTHFD2-knockdown cells to the non-targeting control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esrf.fr [esrf.fr]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Autophagy Induction: NCT-504 versus mTOR-Dependent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a critical cellular recycling process, is a key target in various diseases, including neurodegenerative disorders and cancer. Enhancing autophagic flux—the complete process from cargo sequestration to lysosomal degradation—is a promising therapeutic strategy. This guide provides an objective comparison of two distinct mechanisms for inducing autophagy: inhibition of the novel target PIP4Kγ by NCT-504 and the well-established inhibition of the central metabolic regulator mTOR.
Executive Summary
This guide contrasts the mechanisms, cellular effects, and experimental profiles of this compound, a selective allosteric inhibitor of PIP4Kγ (Phosphatidylinositol-5-Phosphate 4-Kinase, type II, gamma), with classical mTOR-dependent autophagy inhibitors like Torin-1. While both compound classes induce autophagy, they do so via fundamentally different signaling pathways, impacting distinct stages of the process.
-
This compound acts by inhibiting PIP4Kγ, leading to an increase in key phosphoinositide lipids that are positive regulators of autophagy. This enhances the overall autophagic flux, with a pronounced effect on the maturation of autophagosomes into degradative autolysosomes.[1][2]
-
mTOR inhibitors (e.g., Rapamycin, Torin-1) block the mTORC1 complex, a master negative regulator of the autophagy initiation machinery.[3][4] This action de-represses the ULK1 complex, triggering the formation of autophagosomes.[5]
This comparison highlights this compound as a modulator that enhances the efficiency of the entire autophagy pathway, whereas mTOR inhibitors primarily act as potent triggers for the initial step of autophagy.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and mTOR inhibitors lies in their direct molecular targets and the subsequent signaling cascades they modulate.
This compound: Targeting Phosphoinositide Signaling
This compound is a selective, allosteric inhibitor of PIP4Kγ, an enzyme that converts Phosphatidylinositol 5-phosphate (PI5P) to Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). By inhibiting PIP4Kγ, this compound treatment leads to a significant elevation in the cellular levels of three key phosphoinositides: PI5P, PI3P, and particularly Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). These lipids are crucial signaling molecules that regulate vesicular trafficking and lysosomal function. Specifically, PI3P is essential for the nucleation of the autophagosome, while PI(3,5)P2 is a critical regulator of endo-lysosomal trafficking and autophagosome-lysosome fusion. The increase in these lipids enhances the overall efficiency of the autophagy pathway, promoting the clearance of cellular cargo.
mTOR-Dependent Inhibitors: Gating the Initiation of Autophagy
The mTORC1 complex is a central cellular sensor that, under nutrient-rich conditions, actively suppresses autophagy. It achieves this by directly phosphorylating and inactivating the ULK1 complex (containing ULK1, Atg13, and FIP200), which is the most upstream kinase complex in the autophagy initiation pathway. mTOR inhibitors, such as the ATP-competitive inhibitor Torin-1, directly block the kinase activity of mTORC1. This prevents the inhibitory phosphorylation of the ULK1 complex, leading to its activation and the subsequent nucleation and formation of autophagosomes. This mechanism effectively opens the gate for autophagy initiation but does not directly enhance the downstream steps of autophagosome maturation and degradation.
Quantitative Data Comparison
The following tables summarize the differential effects of this compound and the mTOR inhibitor Torin-1 on key cellular processes related to autophagy. Data is derived from studies in Mouse Embryonic Fibroblasts (MEFs) and other cell lines.
Table 1: Effect on Phosphoinositide (PI) Levels (Data from MEFs treated for 12 hours)
| Phosphoinositide | This compound (10 µM) | mTOR Inhibitor (Torin-1) | Mechanism of Change |
| PI(3,5)P2 | ~2.5-fold Increase | No Direct Effect | Inhibition of PIP4Kγ alters PI metabolism. |
| PI3P | ~1.8-fold Increase | No Direct Effect | Inhibition of PIP4Kγ alters PI metabolism. |
| PI5P | ~1.6-fold Increase | No Direct Effect | Substrate of PIP4Kγ accumulates upon inhibition. |
| PI(4,5)P2 | No Significant Change | No Direct Effect | Product of PIP4Kγ is maintained by other pathways. |
Table 2: Comparative Effects on Autophagy Induction and Flux
| Parameter | This compound | Torin-1 | Key Distinction |
| Target | PIP4Kγ | mTORC1 | Upstream vs. Central Regulator |
| LC3-II Accumulation | Moderate Increase | Strong Increase | Reflects autophagosome formation. |
| Autophagic Flux | Strongly Increased | Increased | This compound enhances both formation and clearance. |
| Autolysosome Formation | Robust Increase | Moderate Increase | This compound promotes maturation step. |
| Cell Viability | No significant effect at effective concentrations | Can induce cell cycle arrest/death depending on context | mTOR is a central regulator of cell growth. |
Experimental Protocols
Reproducible and rigorous experimental design is paramount. Below are detailed methodologies for key assays used to compare this compound and mTOR inhibitors.
Autophagy Flux Assay via Western Blot
This assay is the gold standard for measuring the rate of autophagic degradation. It measures the accumulation of LC3-II (a marker for autophagosomes) in the presence and absence of a lysosomal inhibitor, which blocks the final degradation step.
Methodology:
-
Cell Culture: Plate cells (e.g., MEFs or HEK293T) and allow them to adhere overnight.
-
Treatment: Treat cells with the compound of interest (this compound or Torin-1) or vehicle (DMSO) in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) for a specified time (e.g., 2-6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3B (to detect LC3-I and LC3-II) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity for LC3-II and the loading control. Autophagic flux is determined by subtracting the normalized LC3-II level in the absence of the lysosomal inhibitor from the level in its presence. A greater difference indicates higher flux.
Measurement of Phosphoinositide Levels
This protocol allows for the quantification of changes in specific phosphoinositide species following drug treatment.
Methodology:
-
Metabolic Labeling: Culture MEFs in inositol-free DMEM and label with myo-[2-3H]-inositol (20 µCi/mL) for 48-72 hours to allow for equilibration with cellular phosphoinositide pools.
-
Treatment: Treat the labeled cells with this compound (e.g., 10 µM) or vehicle for the desired duration (e.g., 12 hours).
-
Lipid Extraction: Wash cells with PBS and deacylate lipids by sonication in an extraction buffer (e.g., 0.5 M trichloroacetic acid).
-
Separation: Separate the resulting water-soluble glycerophosphoinositol heads by high-performance liquid chromatography (HPLC) using a strong anion exchange column (e.g., Partisphere SAX).
-
Quantification: Elute the different species with a gradient of ammonium phosphate. Collect fractions and quantify the amount of [3H] in each fraction using a scintillation counter to determine the relative levels of each phosphoinositide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or an mTOR inhibitor for the desired time period (e.g., 12, 24, or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to vehicle-treated control cells.
Conclusion
This compound and mTOR-dependent inhibitors represent two distinct and valuable strategies for inducing autophagy.
-
mTOR inhibitors are potent inducers of autophagosome formation by acting on the well-defined mTORC1-ULK1 axis. Their broad impact on cellular metabolism makes them powerful tools for research but may present challenges in therapeutic development due to potential off-target effects.
-
This compound , by targeting PIP4Kγ, offers a novel mechanism that enhances the entire autophagic flux. Its action via phosphoinositide signaling, particularly the upregulation of PI(3,5)P2, suggests a role in promoting the crucial, and often rate-limiting, step of autophagosome-lysosome fusion. This more targeted approach may offer a wider therapeutic window and presents an exciting new avenue for the development of autophagy-enhancing drugs for diseases like Huntington's, where clearance of toxic protein aggregates is paramount.
The choice between these classes of inhibitors will depend on the specific research question or therapeutic goal. For applications requiring robust initiation of autophagy, mTOR inhibitors are a clear choice. For applications where enhancing the overall clearance capacity of the cell is the objective, this compound and the targeting of PIP4Kγ represent a compelling and mechanistically distinct alternative.
References
- 1. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of NCT-504 with pan-PIP4K inhibitors
An Objective Head-to-Head Comparison: NCT-504 vs. Pan-PIP4K Inhibitors
In the landscape of kinase drug discovery, the phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks or PIP4Ks) have emerged as critical regulators of cellular signaling, with therapeutic potential in oncology, neurodegenerative diseases, and immunological disorders.[1][2] These enzymes catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger.[1] The PIP4K family comprises three isoforms: PIP4K2A (α), PIP4K2B (β), and PIP4K2C (γ). While sharing a conserved kinase domain, they exhibit distinct functional roles. This guide provides a head-to-head comparison of this compound, a selective PIP4Kγ inhibitor, with pan-PIP4K inhibitors that target all three isoforms.
Mechanism of Action and Selectivity Profile
The primary distinction between this compound and pan-PIP4K inhibitors lies in their selectivity and mechanism of action.
This compound is a selective, allosteric inhibitor of PIP4Kγ.[3] It does not bind to the ATP-binding pocket but to a different site on the enzyme, which confers its high selectivity.[3] In kinase profiling assays against hundreds of kinases, this compound demonstrated exquisite selectivity for PIP4Kγ. In isolated enzyme assays, even at high concentrations (50-100 μM), this compound shows weak to no inhibition of PIP4Kα and PIP4Kβ. This specificity allows for the precise interrogation of PIP4Kγ-specific functions.
Pan-PIP4K inhibitors , by contrast, are designed to inhibit all three isoforms (α, β, and γ). An example is THZ-P1-2 , a covalent inhibitor that targets cysteine residues on a disordered loop present in all three PIP4K isoforms. This covalent mechanism provides potent and sustained inhibition. Other non-covalent pan-inhibitors have also been developed. The broad-spectrum activity of these compounds is useful for studying the combined roles of the PIP4K family or for therapeutic indications where targeting all three isoforms is beneficial.
Caption: Comparison of inhibitor selectivity.
Comparative Inhibitor Data
The following table summarizes the key quantitative differences between this compound and the representative pan-PIP4K inhibitor, THZ-P1-2.
| Feature | This compound | THZ-P1-2 (Pan-Inhibitor) |
| Target(s) | Selective for PIP4Kγ | PIP4Kα, PIP4Kβ, PIP4Kγ |
| Binding Mode | Allosteric, Non-ATP-competitive | Covalent, Targets non-catalytic cysteines |
| PIP4Kα Inhibition | IC50 between 50-100 μM | Potent, IC50 ~0.2-2.8 µM |
| PIP4Kβ Inhibition | Not inhibited at 100 μM | Potent, IC50 ~0.2-2.8 µM |
| PIP4Kγ Inhibition | Kd = 354 nM (Binding Assay) | Potent, IC50 ~0.2-2.8 µM, Kd = 4.8 nM |
| Kinome Selectivity | Highly selective for PIP4Kγ | Good kinome-wide selectivity |
Biological Effects and Therapeutic Applications
The distinct selectivity profiles of this compound and pan-PIP4K inhibitors translate to different biological effects and potential therapeutic uses.
This compound: Neurodegeneration and Autophagy
Research has primarily focused on the role of this compound in neurodegenerative diseases, particularly Huntington's disease (HD). The accumulation of mutant huntingtin (mHtt) protein is a key pathological feature of HD.
-
Increased Autophagic Flux: Treatment with this compound increases autophagic flux, the cell's process for clearing damaged proteins and organelles. This is a crucial mechanism for cellular housekeeping that is often impaired in neurodegenerative disorders.
-
Clearance of Mutant Huntingtin: By enhancing autophagy, this compound promotes the clearance of toxic mHtt protein aggregates in various cell models, including patient-derived fibroblasts and primary neurons. Genetic silencing of PIP4Kγ mirrors these effects, validating it as the relevant target.
This specific effect on autophagy and protein clearance positions PIP4Kγ inhibitors like this compound as promising therapeutic agents for Huntington's disease and potentially other proteinopathies like Alzheimer's and Parkinson's diseases.
Caption: this compound mechanism in Huntington's disease.
Pan-PIP4K Inhibitors: Cancer and Metabolism
Pan-PIP4K inhibitors have shown significant potential in oncology and metabolic regulation.
-
Oncology: The PIP4K family has been implicated in cancer cell proliferation and survival. Pan-inhibitor THZ-P1-2 has demonstrated sensitivity in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines, consistent with a role for PIP4Ks in leukemogenesis. Genetic studies have also shown that PIP4Kα and PIP4Kβ are essential for tumor development in mice with p53 deletions.
-
Metabolic Regulation: Inhibition of PIP4Kα/β has been shown to disrupt cellular energy metabolism, leading to enhanced AMPK activity and reduced intracellular ATP levels. This disruption of energy homeostasis presents a potential vulnerability in cancer cells.
The broader activity of pan-inhibitors makes them suitable for diseases where multiple PIP4K isoforms contribute to pathology, such as certain cancers.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is used to determine the IC50 of an inhibitor against a specific kinase isoform.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Methodology:
-
Kinase Reaction: Recombinant human PIP4Kα, β, or γ enzyme is incubated with its substrate (PI5P), ATP, and varying concentrations of the test inhibitor (e.g., this compound or a pan-inhibitor) in a reaction buffer.
-
ADP-Glo™ Reagent: After the kinase reaction (e.g., 60 minutes at room temperature), ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP.
-
Kinase Detection Reagent: Kinase Detection Reagent is then added to convert the newly produced ADP into ATP.
-
Luminescence Detection: This new ATP is used in a luciferase/luciferin reaction to generate a luminescent signal, which is measured using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is correlated with ADP concentration. IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Autophagy Flux Assay
This protocol measures the effect of an inhibitor on the autophagy pathway in cells.
Principle: Autophagy flux is measured by monitoring the degradation of LC3-II, a protein associated with autophagosome membranes. Inhibition of lysosomal degradation causes LC3-II to accumulate, and the difference in LC3-II levels with and without lysosomal inhibitors represents the autophagic flux.
Methodology:
-
Cell Treatment: Culture cells (e.g., patient fibroblasts or neurons) and treat them with either a vehicle control (DMSO) or the test inhibitor (e.g., this compound) for a specified time (e.g., 12-24 hours).
-
Lysosomal Inhibition: For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to one set of wells for each condition. This blocks the degradation of autophagosomes.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against LC3 and a loading control (e.g., GAPDH).
-
Quantification: Use a secondary antibody and chemiluminescence to visualize the protein bands. Quantify the band intensity for LC3-II and the loading control.
-
Data Analysis: Calculate the autophagic flux by subtracting the normalized LC3-II levels in the absence of the lysosomal inhibitor from the levels in its presence. Compare the flux in inhibitor-treated cells to that in control-treated cells. An increase indicates stimulation of the autophagy pathway.
Caption: Workflow for a cellular autophagy flux assay.
Conclusion
This compound and pan-PIP4K inhibitors represent two distinct strategies for targeting the PIP4K family.
-
This compound offers high selectivity for the PIP4Kγ isoform, making it an invaluable tool for dissecting the specific roles of this kinase. Its demonstrated ability to enhance autophagy and clear pathogenic proteins positions it as a promising therapeutic candidate for neurodegenerative diseases like Huntington's.
-
Pan-PIP4K inhibitors provide broad-spectrum inhibition of all three family members. This approach is advantageous for therapeutic areas such as oncology, where multiple isoforms may contribute to disease progression, or for studying the collective functions of the entire PIP4K family.
The choice between a selective inhibitor like this compound and a pan-inhibitor is dictated by the biological question and the therapeutic goal. For researchers investigating the unique functions of PIP4Kγ or developing treatments for diseases specifically linked to this isoform, this compound is the superior choice. For those targeting pathologies driven by the combined action of PIP4K isoforms, a pan-inhibitor would be more appropriate.
References
- 1. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecules Targeting Protein Aggregation in Huntington's Disease: NCT-504 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Huntington's Disease (HD) is a devastating neurodegenerative disorder characterized by the aggregation of mutant huntingtin (mHtt) protein. The pursuit of effective therapies has led to the exploration of various small molecules aimed at mitigating this protein aggregation. This guide provides an objective comparison of NCT-504, a selective inhibitor of PIP4Kγ, with other notable small molecules targeting different facets of mHtt pathology, supported by available experimental data.
Executive Summary
Small molecule therapeutics for Huntington's Disease are being developed with diverse mechanisms of action. This guide categorizes and compares key examples:
-
Autophagy Induction: this compound enhances the cellular cleanup process to clear mHtt.
-
Direct Aggregation Inhibition: C2-8 directly interferes with the clumping of polyglutamine tracts.
-
Transcription Inhibition: SPI-24 and SPI-77 selectively reduce the production of the mHtt gene.
-
RNA Splicing Modulation: Branaplam (formerly LMI070) and PTC518 alter the processing of the huntingtin messenger RNA to reduce protein production.
Each of these approaches has shown promise in preclinical or clinical settings, with varying degrees of efficacy and distinct mechanistic profiles. The following sections provide a detailed comparison of their performance based on available data, outline the experimental methods used to generate this data, and visualize their mechanisms of action.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for this compound and other small molecules, highlighting their efficacy in reducing mHtt levels and aggregation. It is important to note that these data are derived from different studies and experimental systems, and direct head-to-head comparisons should be made with caution.
Table 1: In Vitro Efficacy of Small Molecules in Reducing Mutant Huntingtin
| Molecule | Target/Mechanism | Cell Model | Concentration | Reduction in mHtt Protein/Aggregates | Reference |
| This compound | PIP4Kγ Inhibition (Autophagy Induction) | PC12 cells with GFP-Htt(exon1)-Q103 | 23 µM | Significant reduction in cellular accumulation | [1] |
| HD Patient Fibroblasts (Q68/Q45) | 5 µM | Significant reduction in full-length mHtt | [2] | ||
| Atg7+/+ MEF with GFP-Htt(exon1)-Q74 | Not specified | Lowered levels of aggregates | [3] | ||
| Branaplam | RNA Splicing Modulation | HD Patient Fibroblasts & iPSC-derived neurons | IC50 < 10 nM | Dose-dependent reduction in total and mutant HTT | [3] |
| SPI-24 | Spt5-Pol II Inhibition (Transcription) | Cells from HD mouse model | Low µM to nM range | Significant reduction in mutant Htt production | [4] |
| SPI-77 | Spt5-Pol II Inhibition (Transcription) | Cells from HD mouse model | Low µM to nM range | Significant reduction in mutant Htt production |
Table 2: In Vivo Efficacy of Small Molecules in Animal Models of Huntington's Disease
| Molecule | Animal Model | Dose & Administration | Key Findings | Reference |
| C2-8 | R6/2 Mouse | 200 mg/kg | Improved motor performance, reduced neuronal atrophy, smaller aggregate size | |
| SPI-24 | BACHD Mouse | Oral administration | Improved balance, reduced hyperactivity and anxiety-like behavior | |
| SPI-77 | BACHD Mouse | Direct striatal infusion | Significantly reduced mut/wt Htt mRNA ratio | |
| Branaplam | BacHD Mouse | 24 mg/kg (16 doses) | Comparable mHtt protein lowering in striatum and cortex |
Table 3: Clinical Trial Data for RNA Splicing Modulators
| Molecule | Clinical Trial | Dose | Reduction in Huntingtin Protein (in blood) | Reference |
| PTC518 | PIVOT-HD (Phase 2) | 5 mg | 23% reduction at 12 months | |
| 10 mg | 36-39% reduction at 12 months | |||
| Branaplam | VIBRANT-HD (Phase 2b - terminated) | Not specified | Lowered mutant huntingtin protein in spinal fluid |
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the data presentation.
Mutant Huntingtin Quantification by Western Blot
Objective: To quantify the levels of soluble mutant huntingtin protein in cell lysates or tissue homogenates.
Methodology:
-
Protein Extraction: Cells or tissues are lysed in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each sample is determined using a colorimetric assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of total protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the mutant huntingtin protein (e.g., anti-polyQ antibodies like 1C2 or specific anti-Htt antibodies).
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the light emitted is captured on film or with a digital imager.
-
Quantification: The intensity of the bands corresponding to mutant huntingtin is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Filter Retardation Assay for Huntingtin Aggregates
Objective: To detect and quantify insoluble mutant huntingtin aggregates.
Methodology:
-
Lysate Preparation: Cell or tissue lysates are prepared in a buffer containing SDS to solubilize monomeric proteins.
-
Filtration: The lysates are filtered through a cellulose acetate membrane with a specific pore size (e.g., 0.2 µm) using a dot-blot apparatus. Insoluble aggregates are retained on the membrane, while soluble proteins pass through.
-
Washing: The membrane is washed to remove any remaining soluble proteins.
-
Immunodetection: The aggregates trapped on the membrane are detected by immunoblotting using an anti-huntingtin or anti-polyQ antibody, followed by a secondary antibody and a detection substrate.
-
Quantification: The intensity of the dots on the membrane is quantified to determine the relative amount of aggregated protein in each sample.
PIP4Kγ Kinase Inhibition Assay
Objective: To measure the inhibitory activity of compounds like this compound against the PIP4Kγ enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant PIP4Kγ enzyme and its substrate, phosphatidylinositol-5-phosphate (PI5P), are prepared in a suitable kinase buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled with ³²P or in a system that measures ADP production). The reaction mixture is incubated to allow for the phosphorylation of PI5P to PI(4,5)P₂.
-
Detection of Activity:
-
Radiolabeled Assay: The reaction is stopped, and the lipids are extracted and separated by thin-layer chromatography. The amount of radiolabeled PI(4,5)P₂ is quantified to determine enzyme activity.
-
Luminescence-based Assay (e.g., ADP-Glo™): After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP produced into a luminescent signal, which is proportional to the kinase activity.
-
-
IC50 Determination: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Luciferase Reporter Assay for Huntingtin Gene Expression
Objective: To assess the effect of compounds on the transcription of the huntingtin gene.
Methodology:
-
Construct Preparation: A reporter plasmid is constructed where the promoter of the huntingtin gene (or a specific regulatory element) is placed upstream of a luciferase reporter gene.
-
Cell Transfection: The reporter plasmid is transfected into a suitable cell line.
-
Compound Treatment: The transfected cells are treated with the test compound (e.g., SPI-24, SPI-77) at various concentrations.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: The cell lysate is mixed with a luciferase substrate (luciferin) and ATP. The resulting light emission is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. A decrease in luciferase activity indicates inhibition of gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of action of the discussed small molecules and a typical experimental workflow.
Caption: Mechanisms of action for different classes of small molecules targeting mHtt.
Caption: A generalized workflow for screening small molecules in vitro.
Conclusion
The landscape of small molecule therapeutics for Huntington's Disease is rapidly evolving, with multiple promising strategies under investigation. This compound represents a novel approach by targeting the cellular autophagy pathway to enhance the clearance of mutant huntingtin. In comparison, other small molecules are being developed to directly inhibit aggregation, suppress gene transcription, or modulate RNA splicing.
While the clinical development of some molecules like branaplam has faced setbacks, the knowledge gained from these trials is invaluable. The ongoing clinical evaluation of PTC518 and the promising preclinical data for compounds like this compound, C2-8, and the SPIs provide continued hope for the development of an effective oral therapy for Huntington's Disease. This guide serves as a comparative resource to aid researchers and drug developers in navigating this complex and dynamic field. Further head-to-head studies will be crucial to definitively establish the relative efficacy and safety of these different therapeutic approaches.
References
- 1. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking the selectivity profile of NCT-504 against other kinases
In the landscape of kinase inhibitor development, achieving high selectivity remains a paramount challenge to ensure therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive benchmark of the selectivity profile of NCT-504, a potent and selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase gamma (PIP4Kγ), against other well-characterized kinase inhibitors. Through quantitative data, detailed experimental protocols, and pathway visualizations, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the unique properties of this compound.
Executive Summary of Kinase Selectivity
This compound distinguishes itself with an exceptionally narrow range of activity, a desirable characteristic for a chemical probe or therapeutic candidate. When screened against a comprehensive panel of 442 human kinases, this compound demonstrated significant inhibition of only its primary target, PIP4Kγ.[1][2] This contrasts sharply with many multi-targeted kinase inhibitors currently in clinical use, which often engage a broader spectrum of kinases. This high degree of selectivity suggests a lower potential for off-target toxicities.
To contextualize the selectivity of this compound, we present a comparative analysis with two other kinase inhibitors: BAY 1217389, a highly selective inhibitor of Monopolar Spindle 1 (Mps1), and Sunitinib, a multi-targeted inhibitor widely used in oncology.
Comparative Selectivity Profiles
The following table summarizes the selectivity data for this compound, BAY 1217389, and Sunitinib. The data for this compound was primarily generated using the KINOMEscan™ platform, which quantifies inhibitor binding to a large panel of kinases.
| Inhibitor | Primary Target(s) | Potency (IC50/Kd) | Selectivity Profile Highlights |
| This compound | PIP4Kγ | 15.8 µM (IC50, enzymatic assay)[2][3]354 nM (Kd, binding assay)[1] | In a panel of 442 kinases, only PIP4Kγ was inhibited by >65% at 10 µM. Weakly inhibits PIP4Kα and does not inhibit PIP4Kβ at concentrations up to 50-100 µM. |
| BAY 1217389 | Mps1 (TTK) | <10 nM (IC50) | Highly selective for Mps1. Off-target activities noted at higher concentrations include PDGFRβ (<10 nM), Kit (10-100 nM), and a panel of other kinases including CLKs, JNKs, and p38β at concentrations between 100-1,000 nM. |
| Sunitinib | VEGFRs, PDGFRs, KIT | pKd values ranging from 9.0 to 10.1 for primary targets. | A multi-targeted inhibitor with known activity against a broad range of receptor tyrosine kinases including VEGFRs, PDGFRs, KIT, FLT3, RET, and CSF1R. |
Experimental Protocols
The robust characterization of this compound's selectivity was achieved through the KINOMEscan™ competitive binding assay.
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform from Eurofins Discovery is a high-throughput, affinity-based assay that quantitatively measures the interaction between a test compound and a large panel of kinases. The methodology is as follows:
-
Assay Principle: The assay is based on a competitive binding format. Kinases are tagged with a DNA label and are incubated with the test compound (this compound) and an immobilized, active-site directed ligand.
-
Competition: If the test compound binds to the kinase's active site, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
-
Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates greater inhibition. For more detailed characterization, dissociation constants (Kd) are determined by running the assay with a range of compound concentrations.
Signaling Pathways and Experimental Workflow
To visualize the biological context of this compound's activity and the workflow for its characterization, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of NCT-504: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the research chemical NCT-504 are critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive overview of the known characteristics of this compound and outlines a procedural framework for its proper disposal in the absence of a specific Safety Data Sheet (SDS).
This compound: Summary of Known Properties
To facilitate safe handling and preliminary waste characterization, the following table summarizes the known physical and chemical properties of this compound. This information should be used in conjunction with your institution's chemical hygiene plan and in consultation with your environmental health and safety (EHS) department.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₆O₂S₃ | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Purity | >98% (HPLC) | ProbeChem |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months | ProbeChem |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 6 months | ProbeChem |
Procedural Guidance for the Disposal of this compound
The following step-by-step protocol is based on established guidelines for the disposal of laboratory chemical waste. It is crucial to supplement these procedures with a thorough review of your institution's specific policies and to consult with a certified hazardous waste disposal vendor.
Experimental Protocol: Chemical Waste Disposal
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Segregate solid waste (e.g., contaminated consumables) from liquid waste (e.g., unused solutions).
-
-
Waste Container Selection and Labeling:
-
Use a designated, compatible, and leak-proof container for collecting this compound waste.
-
The container must be in good condition, free from cracks or rust.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when waste was first added to the container.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Maintain secondary containment for liquid waste to prevent spills.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.[1][2]
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, with the label defaced.[2] Consult your institutional policy for confirmation.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or designated waste management provider to schedule a pickup for the this compound waste.
-
Provide them with accurate information about the waste stream.
-
-
Documentation:
-
Maintain a log of the accumulated this compound waste, including quantities and dates.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points involved in the proper disposal of this compound and other laboratory chemical waste.
By adhering to these general yet crucial procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.
References
Essential Safety and Handling Protocols for NCT-504
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of NCT-504, a selective allosteric inhibitor of PIP4Kγ. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory, especially when handling the solid compound or solutions. |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect against splashes and spills. |
| Respiratory | Use in a well-ventilated area | A certified fume hood should be utilized when handling the powdered form of this compound to avoid inhalation. |
Operational and Disposal Plans
Handling and Storage:
This compound should be handled with care to avoid direct contact and inhalation. Follow these procedural steps for safe handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within a certified chemical fume hood.
-
Weighing: When weighing the solid compound, use an analytical balance within the fume hood to minimize the risk of airborne dust.
-
Dissolving: If preparing a solution, add the solvent to the this compound powder slowly to prevent splashing.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Management:
In the event of a spill, immediate action is required to contain and clean the affected area:
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an absorbent material (e.g., spill pillows, absorbent pads) to contain the substance.
-
Clean: Carefully collect the absorbed material and any contaminated surfaces using appropriate tools. Place all waste into a sealed, labeled container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
